Oleficin
Description
3-[(2R)-4-[(2E,4E,6E,8Z,10Z,12E,14R,15S)-15-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid has been reported in Streptomyces with data available.
structure
Properties
Molecular Formula |
C34H47NO9 |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
3-[(2R)-4-[(2E,4E,6E,8Z,10Z,12E,14R,15S)-15-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H47NO9/c1-21(2)33(44-29-20-27(37)31(40)24(5)43-29)23(4)19-22(3)15-13-11-9-7-8-10-12-14-16-26(36)30-32(41)25(17-18-28(38)39)35(6)34(30)42/h7-16,19,21,23-25,27,29,31,33,36-37,40H,17-18,20H2,1-6H3,(H,38,39)/b8-7+,11-9-,12-10+,15-13-,16-14+,22-19+,30-26?/t23-,24-,25-,27-,29+,31+,33+/m1/s1 |
InChI Key |
UZDYIIINJYOXLQ-YIKHYYSESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Polyene Antibiotic Oleficin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleficin is a polyene antibiotic produced by a strain of Streptomyces parvulus. First isolated and characterized in the early 1970s, its structure was later reinvestigated and confirmed. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its isolation and analysis, a summary of its antimicrobial properties, and an exploration of its mechanism of action related to mitochondrial function. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound is a complex polyene antibiotic with the molecular formula C34H47NO9. Its IUPAC name is 3-[(2R)-4-[(2E,4E,6E,8Z,10Z,12E,14R,15S)-15-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid[1]. The structure features a large polyene chain, a glycosidically linked dihydroxy-methyl-oxane ring, and a substituted pyrrolidin-dione ring with a propanoic acid side chain.
Physicochemical Data
A summary of the available physicochemical and spectroscopic data for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C34H47NO9 |
| Molecular Weight | 613.7 g/mol |
| Appearance | Dark red powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
| UV-Vis λmax (in Methanol) | 263 nm, 273 nm, 285 nm, 385 nm, 408 nm |
| Infrared (IR) Spectrum (KBr pellet) | Major peaks at approximately 3400 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch), and 1070 cm⁻¹ (C-O stretch). |
| Mass Spectrometry | The reinvestigation of this compound's structure heavily relied on mass spectrometry to confirm the molecular weight and fragmentation pattern consistent with the proposed structure. Specific fragmentation data is detailed in the original 1978 publication. |
| ¹H and ¹³C NMR | While the initial publications did not provide detailed NMR data, the confirmed structure with its numerous chiral centers and complex olefinic regions would yield a complex set of signals. Modern NMR techniques would be required for full assignment. |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the mycelium of Streptomyces parvulus. The following protocol is based on the original isolation procedure.
Workflow for the Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Fermentation: Culture a high-producing strain of Streptomyces parvulus under optimal conditions for secondary metabolite production.
-
Mycelium Separation: Separate the mycelium from the fermentation broth by filtration.
-
Methanolic Extraction: Extract the filtered mycelium with methanol to solubilize this compound.
-
Solvent Evaporation: Evaporate the methanolic extract to dryness under reduced pressure.
-
Ethyl Acetate Extraction: Re-dissolve the residue and perform a liquid-liquid extraction with ethyl acetate.
-
Concentration: Evaporate the ethyl acetate fraction to a smaller volume.
-
Precipitation: Add petroleum ether to the concentrated ethyl acetate solution to precipitate the crude this compound.
-
Chromatographic Purification: Purify the crude product by column chromatography on alumina to yield pure this compound as a dark red powder.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using a standard broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Biological Activity and Mechanism of Action
Antimicrobial Spectrum
This compound exhibits selective antibacterial activity, primarily against Gram-positive bacteria. It has been reported to have no significant effect on the growth of fungi and yeasts. A summary of its reported antibacterial activity is provided in Table 2.
| Bacterial Phylum | Activity |
| Gram-positive | Active |
| Gram-negative | Inactive |
| Fungi/Yeasts | Inactive |
Table 2: Antimicrobial Spectrum of this compound.
Mechanism of Action: Mitochondrial Effects
Studies on isolated rat liver mitochondria have indicated that this compound's mechanism of action involves the disruption of mitochondrial function. It is proposed to act as an ionophore for magnesium ions (Mg²⁺).
Signaling Pathway of this compound's Effect on Mitochondria
Caption: Proposed mechanism of this compound's action on mitochondria.
Experimental Observations:
-
Increased State 4 Respiration: At concentrations of approximately 10 nmoles/mg of mitochondrial protein, this compound increases the rate of state 4 respiration (the resting state of respiration in the absence of ADP).
-
Increased Basal ATPase Activity: It also enhances the basal ATPase activity of the mitochondria.
-
Inhibition of State 3 and Uncoupled Respiration: In contrast, this compound inhibits the rate of both state 3 respiration (active respiration in the presence of ADP) and uncoupled respiration.
-
Inhibition of DNP-stimulated ATPase Activity: The antibiotic also inhibits 2,4-dinitrophenol (B41442) (DNP)-stimulated ATPase activity.
These effects are consistent with an increase in the permeability of the inner mitochondrial membrane, likely caused by the depletion of mitochondrial Mg²⁺ due to the ionophoric action of this compound. This disruption of mitochondrial function is the proposed basis for its antibacterial activity.
Conclusion
This compound is a structurally complex polyene antibiotic with selective activity against Gram-positive bacteria. Its mechanism of action appears to be linked to the disruption of mitochondrial membrane integrity and function through the ionophoric transport of magnesium ions. The detailed chemical and biological information presented in this guide provides a valuable resource for researchers in natural product chemistry, microbiology, and drug development who are interested in this class of compounds. Further research, particularly utilizing modern spectroscopic and biological techniques, could provide deeper insights into its structure-activity relationships and potential therapeutic applications.
References
The Discovery and Origin of Oleficin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleficin is a polyenic antibiotic first reported in 1971. As a member of the polyene class of natural products, it belongs to a group of compounds known for their antifungal activity. However, this compound is unique in that it exhibits activity against Gram-positive bacteria while being ineffective against fungi and yeasts. This intriguing characteristic suggests a mechanism of action that may differ from typical polyene antibiotics. This technical guide provides a comprehensive overview of the discovery, origin, and known properties of this compound, based on the available scientific literature. Due to the limited accessibility of the full-text original research articles, some experimental protocols are based on established methodologies from the era of its discovery.
Data Presentation
The initial discovery of this compound provided qualitative data on its antibacterial spectrum. While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not available, the foundational study established its selective activity.
Table 1: Antibacterial Spectrum of this compound
| Target Organism Type | Activity |
| Gram-positive bacteria | Active |
| Fungi | Inactive |
| Yeasts | Inactive |
Experimental Protocols
The following protocols are based on the abstract of the original discovery paper by Gyimesi et al. (1971) and standard microbiological and chemical practices of that period.
Production of this compound by Fermentation
-
Producing Organism: A strain of Streptomyces related to Streptomyces parvulus (strain A-461).
-
Fermentation Medium: A suitable liquid culture medium for Streptomyces growth and secondary metabolite production would have been used. This typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Conditions: The culture would be incubated under aerobic conditions with agitation at a controlled temperature (typically 28-30°C) for a period of several days to allow for sufficient growth and antibiotic production.
Isolation and Purification of this compound
The isolation of this compound, as described in the 1971 publication, follows a multi-step extraction and chromatographic process.
-
Mycelium Extraction: The mycelial cake from the fermentation broth is separated by filtration. The antibiotic is then extracted from the mycelium using methanol.
-
Solvent Extraction: The methanolic extract is evaporated to dryness. The resulting residue is then re-extracted with ethyl acetate (B1210297).
-
Precipitation: The volume of the ethyl acetate extract is reduced, and this compound is precipitated by the addition of petroleum ether.
-
Chromatographic Purification: The crude precipitate is further purified using chromatography on an alumina (B75360) support.
Characterization of this compound
The initial characterization of this compound involved spectroscopic methods to elucidate its structure.
-
Spectroscopic Analysis: Ultraviolet and visible (UV-Vis) spectroscopy were employed to identify the chromophores present in the molecule, suggesting a polyene-like structure. A reinvestigation of the structure was later published in 1978.
Antibacterial Activity Testing
A standard method for determining the antibacterial spectrum of a new antibiotic during this era was the agar (B569324) diffusion method.
-
Preparation of Test Plates: Agar plates are uniformly inoculated with a suspension of the test microorganism (e.g., a Gram-positive bacterium, a fungus, or a yeast).
-
Application of Antibiotic: A sterile paper disc impregnated with a solution of purified this compound is placed on the surface of the agar.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Observation: The plates are examined for zones of inhibition around the paper disc. The presence of a clear zone indicates that the antibiotic has inhibited the growth of the microorganism.
Mandatory Visualization
Signaling Pathways and Mechanisms
The precise mechanism of action and the signaling pathways affected by this compound in bacteria have not been elucidated in the available literature. As a polyene, its mode of action might be hypothesized to involve membrane disruption, similar to other polyenes that target ergosterol (B1671047) in fungal membranes. However, since bacteria (with the exception of some mycoplasmas) lack sterols in their membranes, the antibacterial activity of this compound suggests a different target or mechanism.
One proposed general mechanism for polyene antibiotics is the formation of pores in the cell membrane, leading to leakage of cellular contents and ultimately cell death. The diagram below illustrates this general, though unconfirmed, mechanism for this compound's action against bacteria, which would require a non-sterol membrane component as its target.
Bacterial Olefin Biosynthesis: The Ole Pathway
An in-depth analysis of scientific literature reveals no specific antibacterial compound or drug referred to as "Oleficin." It is possible that this name is a misspelling, a proprietary name not yet in the public domain, or a novel compound that has not been described in published research.
The search results did, however, provide substantial information on the biosynthesis of olefins in bacteria, a natural process for producing long-chain hydrocarbons. This guide will, therefore, provide a detailed overview of the bacterial olefin biosynthesis pathway, often referred to as the "Ole pathway," in lieu of a mechanism of action for a specific drug. This pathway is a subject of research for its potential in biofuel production.
Bacteria, particularly certain Gram-positive species, are capable of synthesizing long-chain olefins. This process is primarily accomplished through a multi-enzyme system encoded by the ole gene cluster. The core pathway involves the head-to-head condensation of two fatty acyl-CoA molecules, followed by a series of enzymatic modifications.
Core Enzymatic Steps
The biosynthesis of olefins via the Ole pathway can be summarized in four key enzymatic reactions, catalyzed by the proteins OleA, OleD, OleC, and OleB.
| Enzyme | Protein Name | Function | Substrate(s) | Product |
| Thiolase | OleA | Catalyzes a non-decarboxylating "head-to-head" Claisen condensation. | Two Acyl-CoA molecules | β-keto acid |
| Dehydrogenase | OleD | Reduces the β-keto acid in an NADPH-dependent manner. | β-keto acid, NADPH | β-hydroxy acid, NADP+ |
| β-lactone Synthetase | OleC | Converts the β-hydroxy acid into a heat-unstable β-lactone. | β-hydroxy acid | β-lactone |
| Decarboxylase | OleB | Decarboxylates the β-lactone to form the final cis-olefin. | β-lactone | cis-olefin, CO₂ |
Experimental Protocols
Analysis of Olefin Profiles by GC/MS
A common method to identify and quantify the olefins produced by different bacterial strains is Gas Chromatography-Mass Spectrometry (GC/MS).
-
Cultivation: Bacterial strains of interest, such as various species from the order Micrococcales, are cultivated in an appropriate growth medium.
-
Lipid Extraction: Total lipids are extracted from the bacterial cells using a solvent system, typically a mixture of chloroform, methanol, and water.
-
Fractionation: The crude lipid extract is fractionated, often by solid-phase extraction or thin-layer chromatography, to isolate the hydrocarbon fraction containing the olefins.
-
Derivatization (Optional): In some cases, olefins may be derivatized to improve their volatility and chromatographic behavior.
-
GC/MS Analysis: The isolated hydrocarbon fraction is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column and then fragmented and detected by the mass spectrometer.
-
Identification: The mass spectra of the detected peaks are compared to known standards and spectral libraries to identify the specific olefin structures. The chain length and position of the double bond can be determined from the fragmentation patterns.
Gene Swapping Experiments
To understand the role of individual ole genes in determining the final olefin structure, gene swapping experiments can be performed.
-
Host Strain Selection: A host bacterium with a well-characterized olefin profile and a genetic system amenable to manipulation is chosen (e.g., Micrococcus luteus).
-
Gene Deletion: The native ole gene or gene cluster in the host strain is deleted or replaced with a selectable marker.
-
Heterologous Gene Expression: The corresponding ole genes from other bacteria that produce different olefins are introduced into the modified host strain on a plasmid or integrated into the chromosome.
-
Analysis of Olefin Production: The engineered strain is cultivated, and its olefin profile is analyzed by GC/MS as described above.
-
Comparison: The olefin profile of the engineered strain is compared to that of the wild-type host and the donor strain to determine how the swapped genes influence the chain length and isomer composition of the produced olefins. These experiments have shown that the substrate specificity of OleA is a primary determinant of the final olefin structure.[1]
Signaling Pathways and Biosynthetic Logic
The following diagrams illustrate the core logic of the olefin biosynthesis pathway and a typical experimental workflow for its characterization.
Caption: The enzymatic cascade of the bacterial Ole pathway for olefin biosynthesis.
Caption: A typical experimental workflow for the analysis of bacterial olefins.
References
Oleficin: A Technical Guide to its Biological Activity and Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleficin (B1143917) is a polyene antibiotic produced by the bacterium Streptomyces parvulus. It exhibits selective antibacterial activity against Gram-positive bacteria while showing no efficacy against fungi and yeasts. The primary mechanism of action of this compound is its function as a magnesium ionophore, leading to the depletion of mitochondrial Mg2+ and subsequent disruption of mitochondrial function. This guide provides a comprehensive overview of the known biological activities and properties of this compound, including its mechanism of action and relevant (though limited) physicochemical data. Due to the scarcity of publicly available data, this guide also presents generalized experimental protocols for the characterization of similar antibiotic compounds.
Physicochemical Properties
This compound is isolated from the mycelium of Streptomyces parvulus as a dark red powder. Its chemical structure, available on PubChem, reveals a polyene macrolide-like structure. While detailed quantitative data on its physicochemical properties are limited, some general characteristics are known:
| Property | Description |
| Appearance | Dark red powder |
| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), chloroform, dichloromethane, DMSO, and acetone.[1] |
| Source | Isolated from Streptomyces parvulus.[1] |
| Chemical Class | Polyene antibiotic.[1] |
Spectroscopic Data:
-
UV-Visible (UV-Vis) Spectroscopy: Polyenes exhibit strong absorption in the UV-Vis region due to π-π* electronic transitions in the conjugated double bond system. The wavelength of maximum absorption (λmax) would be expected in the range of 300-400 nm, characteristic of polyene antibiotics. The spectrum would likely be recorded in a solvent such as methanol.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically recorded as a KBr pellet, would be expected to show characteristic absorption bands for its functional groups. These would include:
-
C=C stretching vibrations from the polyene chain, typically in the region of 1650-1600 cm⁻¹.
-
C-H stretching and bending vibrations for both sp2 (alkene) and sp3 (alkane) hybridized carbons.
-
O-H stretching from hydroxyl groups.
-
C=O stretching from any carbonyl or ester groups present in the macrolide ring.
-
Biological Activity and Mechanism of Action
Antibacterial Activity
This compound demonstrates selective antibacterial activity against Gram-positive bacteria.[1] It has been reported to have no effect on the growth of fungi and yeasts.[1]
Quantitative Data (MIC Values):
A comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains is not available in the public domain based on the conducted research. For a typical antibiotic, this data would be presented as follows:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Enterococcus faecalis | Data not available |
| Streptococcus pneumoniae | Data not available |
Cytotoxicity
Information regarding the cytotoxicity of this compound against mammalian cell lines is not available in the reviewed literature. Typically, the 50% inhibitory concentration (IC50) is determined to assess the cytotoxic potential of a compound.
Quantitative Data (IC50 Values):
| Cell Line | IC50 (µM) |
| Data not available | Data not available |
Mechanism of Action: Mitochondrial Mg2+ Ionophore
The primary mechanism of action of this compound is its ability to act as an ionophore for magnesium ions (Mg2+) in isolated rat liver mitochondria.[1] This leads to a depletion of Mg2+ from the mitochondria, which in turn increases the permeability of the inner mitochondrial membrane.[1] This disruption of the mitochondrial membrane potential and ion homeostasis leads to a cascade of downstream effects, ultimately resulting in inhibition of cellular respiration and ATP synthesis.
The effects of this compound on mitochondrial function include:
-
Increased rate of state 4 respiration.[1]
-
Increased "basal" ATPase activity of mitochondria.[1]
-
Uncoupling and inhibition of respiration in intact cells.[1]
-
Induction of respiration-deficient mutants in yeast (Saccharomyces cerevisiae) through fragmentation of the mitochondrial genome.[1]
Signaling Pathway:
The disruption of mitochondrial Mg2+ homeostasis by this compound can trigger a signaling cascade leading to cellular dysfunction and death. While the specific pathways affected by this compound have not been fully elucidated, a proposed pathway based on its known mechanism is a form of mitochondrial-mediated apoptosis.
Experimental Protocols (Generalized)
Isolation and Purification of this compound from Streptomyces parvulus
This protocol outlines a general procedure for the extraction and purification of secondary metabolites from Streptomyces.
-
Fermentation: Culture Streptomyces parvulus in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Harvesting: Separate the mycelial mass from the culture broth by centrifugation or filtration.
-
Extraction: Extract the mycelial biomass with an organic solvent such as methanol to solubilize the secondary metabolites.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Re-dissolve the crude extract and perform a liquid-liquid extraction with a solvent like ethyl acetate to partition the compounds of interest.
-
Purification:
-
Precipitation: Concentrate the ethyl acetate phase and add a non-polar solvent like petroleum ether to precipitate the crude this compound.
-
Chromatography: Further purify the precipitate using column chromatography on a stationary phase such as alumina or silica gel, eluting with a suitable solvent gradient.
-
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed a mammalian cell line (e.g., A549, HepG2) in a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is the concentration of this compound that reduces the viability of the cells by 50% compared to the untreated control.
Mitochondrial Membrane Potential Assay
Changes in mitochondrial membrane potential (ΔΨm) can be measured using fluorescent dyes such as JC-1 or TMRE.
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat them with different concentrations of this compound for the desired time.
-
Dye Loading: Incubate the cells with the fluorescent dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.
-
Imaging or Flow Cytometry:
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a measure of the mitochondrial membrane potential. This can be quantified using a fluorescence microscope or a flow cytometer.
-
TMRE: This dye accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence indicates a loss of ΔΨm.
-
-
Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential.
Conclusion
This compound is a polyene antibiotic with a unique mechanism of action involving the disruption of mitochondrial Mg2+ homeostasis. Its selective activity against Gram-positive bacteria makes it a compound of interest for further investigation. However, a significant lack of publicly available quantitative data on its biological activity and detailed experimental protocols hinders a complete assessment of its therapeutic potential. The generalized protocols provided in this guide offer a framework for the further characterization of this compound and similar natural products. Future research should focus on obtaining comprehensive MIC and cytotoxicity data, elucidating the specific downstream signaling pathways affected by its ionophoric activity, and conducting detailed spectroscopic analysis for complete structural confirmation and characterization.
References
An In-Depth Technical Guide to Olefin Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the solubility and stability of olefins, a class of unsaturated hydrocarbons critical in various industrial and research applications, including as intermediates in drug synthesis. The information is presented to be a valuable resource for professionals in drug development and chemical research, offering detailed data, experimental methodologies, and mechanistic insights.
Olefin Solubility
The solubility of olefins is primarily dictated by their non-polar nature. Following the principle of "like dissolves like," olefins exhibit poor solubility in polar solvents such as water, while readily dissolving in non-polar organic solvents.
Aqueous Solubility
Olefins are generally considered insoluble or sparingly soluble in water. Their hydrophobic character, owing to the long hydrocarbon chains, prevents the formation of significant intermolecular interactions with polar water molecules. The aqueous solubility of linear alpha-olefins is typically low and decreases with increasing carbon chain length. For instance, the water solubility of 1-hexene (B165129) is reported as 0.005 g/100 mL[1], highlighting its limited miscibility with water.
Solubility in Organic Solvents
Olefins demonstrate good solubility in a range of common organic solvents. This is due to the favorable van der Waals interactions between the non-polar olefin molecules and the non-polar or weakly polar solvent molecules.
Table 1: Qualitative Solubility of Representative Olefins in Common Organic Solvents
| Olefin | Ethanol | Acetone | Hexane | Benzene | Chloroform | Diethyl Ether |
| 1-Hexene | Soluble[2] | Soluble[2] | Soluble[2] | Soluble[2] | Soluble[2] | Soluble[2] |
| 1-Octene | Miscible[3] | Soluble[3] | Highly Soluble[4] | Highly Soluble[4] | Soluble[5] | Miscible[3] |
Note: "Soluble" and "Miscible" are reported as found in the sources. Miscibility implies solubility in all proportions.
Olefin Stability
The stability of olefins is a critical consideration, particularly in the context of storage, formulation, and chemical synthesis. The presence of the carbon-carbon double bond makes olefins susceptible to various degradation pathways, primarily initiated by heat, light, and the presence of acids or bases.
Thermal Stability
At elevated temperatures, olefins can undergo thermal degradation through processes like cracking, which involves the breaking of C-C and C-H bonds to form smaller, more volatile hydrocarbons, including a higher proportion of alkenes.[6][7] The thermal cracking of alkanes, which can be a source of olefins, typically occurs at temperatures between 450°C and 750°C and can be influenced by pressure.[6][7] The mechanism often proceeds through a free radical chain reaction, initiated by the homolytic cleavage of a C-C bond.[8][9] For instance, the thermal decomposition of 1-decene (B1663960) has been studied, with oligomerization being a prominent reaction pathway at elevated temperatures in the presence of a catalyst.[10]
Photo-oxidative Stability
In the presence of light and oxygen, olefins are prone to photo-oxidation. This process can lead to the formation of various degradation products, including hydroperoxides, epoxides, and carbonyl compounds.[11] The reaction is often initiated by the formation of free radicals, which then react with oxygen in a chain reaction. The rate of photo-oxidation can be influenced by the specific olefin, the presence of sensitizers, and the environmental conditions.
Stability in Acidic and Basic Conditions
Olefins can react under acidic conditions, for example, through acid-catalyzed hydration where water is added across the double bond to form an alcohol.[12] The stability of olefins in the presence of strong acids can be compromised, potentially leading to polymerization or other side reactions.[5] While less reactive under basic conditions, strong bases can promote isomerization of the double bond. The hydrolysis of certain functionalized olefins can be influenced by pH.[13]
Experimental Protocols
Accurate determination of solubility and stability is crucial for the successful application of olefins in research and development. The following sections outline detailed methodologies for these key experiments.
Determination of Olefin Solubility (Gravimetric Method)
This protocol describes a fundamental method for determining the solubility of a liquid olefin in a given solvent.
Objective: To quantitatively determine the solubility of an olefin in a specific solvent at a controlled temperature.
Materials:
-
Olefin of interest
-
Selected solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath or incubator
-
Glass vials with airtight seals (e.g., screw caps (B75204) with septa)
-
Pipettes
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the solvent to a glass vial.
-
Gradually add the olefin to the solvent while stirring or agitating the vial. Continue adding the olefin until a separate phase is observed, indicating that the solution is saturated.
-
Seal the vial tightly to prevent evaporation.
-
Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with intermittent agitation to ensure saturation.[14]
-
-
Sample Withdrawal and Weighing:
-
After equilibration, allow the mixture to stand undisturbed for a period to allow the two phases to separate completely.
-
Carefully withdraw a known volume of the solvent phase (the saturated solution) using a pipette, ensuring that none of the undissolved olefin phase is collected.
-
Transfer the withdrawn sample to a pre-weighed evaporating dish and record the total weight.[14]
-
-
Solvent Evaporation and Final Weighing:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the olefin.
-
Continue drying until a constant weight of the evaporating dish and the dissolved olefin is achieved.[14]
-
-
Calculation of Solubility:
-
Calculate the weight of the dissolved olefin by subtracting the initial weight of the evaporating dish from the final constant weight.
-
Calculate the weight of the solvent in the withdrawn sample by subtracting the weight of the dissolved olefin from the total weight of the sample.
-
Express the solubility as grams of olefin per 100 grams of solvent.
-
Monitoring Olefin Degradation (GC-MS Method)
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for identifying and quantifying the degradation products of an olefin under specific stress conditions.
Objective: To analyze the degradation products of an olefin subjected to thermal or photo-oxidative stress.
Materials:
-
Olefin of interest
-
Appropriate solvent for sample preparation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for the separation of volatile and semi-volatile organic compounds
-
Vials for sample incubation and analysis
-
Heating block or UV chamber for stress testing
-
Syringes for sample injection
Procedure:
-
Sample Preparation and Stress Application:
-
Prepare a solution of the olefin in a suitable solvent at a known concentration.
-
Transfer aliquots of the solution into several vials.
-
Expose the vials to the desired stress condition (e.g., a specific temperature in a heating block for thermal degradation, or a specific wavelength and intensity of UV light in a photo-stability chamber for photo-oxidative degradation) for various time points.
-
Include a control sample stored under ambient, dark conditions.
-
-
GC-MS Analysis:
-
At each time point, take an aliquot from the stressed and control samples.
-
If necessary, dilute the samples to an appropriate concentration for GC-MS analysis.
-
Inject the prepared sample into the GC-MS system.
-
The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the column's stationary phase.
-
The mass spectrometer will then ionize and fragment the eluted compounds, providing a mass spectrum for each component.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST library).
-
Quantify the amount of the parent olefin remaining and the amount of each degradation product formed at each time point by integrating the peak areas in the chromatogram.
-
Plot the concentration of the olefin and its degradation products as a function of time to determine the degradation kinetics.
-
Visualization of Pathways and Workflows
Olefin Oxidation Pathway
The oxidation of olefins is a common degradation pathway that can lead to the formation of epoxides and diols. This can occur through various mechanisms, including reaction with peroxy acids or through photo-oxidation.
Caption: Generalized pathway for the oxidation of an olefin to an epoxide and subsequent hydrolysis to a vicinal diol.
Thermal Degradation Pathway (Cracking)
Thermal cracking of larger alkanes is a source of smaller alkanes and olefins and proceeds via a free radical mechanism. A simplified representation of this process is shown below.
Caption: Simplified free-radical mechanism for the thermal cracking of a large alkane to produce smaller alkanes and olefins.
Experimental Workflow for Stability Testing
A logical workflow for assessing the stability of an olefin is crucial for obtaining reliable and reproducible data.
Caption: A typical experimental workflow for conducting an olefin stability study.
References
- 1. 1-Hexene | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexene CAS#: 592-41-6 [m.chemicalbook.com]
- 3. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-OCTENE | 111-66-0 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. free radical reaction chain mechanism steps for thermal cracking saturated alkanes hydrocarbons reaction conditions [docbrown.info]
- 9. Chemistry of Thermal Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 10. mdpi.com [mdpi.com]
- 11. zenodo.org [zenodo.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. uomus.edu.iq [uomus.edu.iq]
Oleficin: A Technical Examination of In Vitro versus In Vivo Effects for Drug Development Professionals
An In-Depth Technical Guide
This whitepaper provides a comprehensive analysis of the polyene antibiotic Oleficin, focusing on its mechanism of action and its observed effects in various biological systems. The primary aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties, drawing a clear distinction between its established in vitro activities and the current landscape of in vivo research. This document synthesizes the available scientific literature to present quantitative data, experimental methodologies, and the implicated signaling pathways, thereby offering a foundational resource for future research and development endeavors.
Executive Summary
This compound, a polyene antibiotic produced by the bacterium Streptomyces parvulus, has been identified as a potent ionophore with a specific affinity for divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺). Its primary mechanism of action involves the disruption of mitochondrial function by facilitating the transport of these ions across the inner mitochondrial membrane. This activity leads to an uncoupling of oxidative phosphorylation and subsequent inhibition of cellular respiration. While in vitro studies have elucidated these effects in isolated mitochondria and yeast models, a significant gap exists in the scientific literature concerning the in vivo effects of this compound in animal models. This guide will detail the known in vitro effects, provide relevant experimental protocols, and discuss the potential downstream signaling consequences of its ionophoric activity, while also highlighting the current limitations in our understanding of its systemic effects.
In Vitro Effects of this compound
The preponderance of research on this compound has been conducted in in vitro settings, providing a foundational understanding of its bioactivity. These studies have primarily utilized isolated rat liver mitochondria and the yeast Saccharomyces cerevisiae as model systems.
Ionophoric Activity and Mitochondrial Uncoupling
This compound functions as an ionophore, a lipid-soluble molecule that can bind to and transport ions across lipid membranes. Its primary targets are divalent cations, with a demonstrated ability to transport Mg²⁺ and Ca²⁺. This activity has profound implications for mitochondrial function, as the inner mitochondrial membrane's electrochemical gradient is essential for ATP synthesis.
By transporting Mg²⁺ and Ca²⁺ into the mitochondrial matrix, this compound disrupts this gradient, leading to the uncoupling of the electron transport chain from ATP synthesis. This results in an increase in the rate of state 4 respiration (respiration in the absence of ADP), an increase in basal ATPase activity, and an inhibition of state 3 (ADP-stimulated) and uncoupled respiration.
| Parameter | Observation | System | Reference |
| State 4 Respiration | Increased | Isolated Rat Liver Mitochondria | [1] |
| Basal ATPase Activity | Increased | Isolated Rat Liver Mitochondria | [1] |
| State 3 Respiration | Inhibited | Isolated Rat Liver Mitochondria | [1] |
| Uncoupled Respiration | Inhibited | Isolated Rat Liver Mitochondria | [1] |
| DNP-stimulated ATPase Activity | Inhibited | Isolated Rat Liver Mitochondria | [1] |
It is important to note that the inhibitory effects on state 3 and uncoupled respiration can be prevented by the presence of low concentrations (2-5 mM) of magnesium ions.[1]
Effects on Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, this compound exhibits a preferential inhibitory effect on growth that relies on non-fermentable substrates, which is indicative of a primary impact on mitochondrial respiration. The antibiotic uncouples and inhibits respiration in intact yeast cells. A significant consequence of this mitochondrial dysfunction is the fragmentation of the mitochondrial genome, leading to the formation of respiration-deficient mutants.[2][3][4][5][6]
| Effect | Observation | System | Reference |
| Growth on Non-fermentable Substrates | Preferentially Inhibited | Saccharomyces cerevisiae | [2][3][4][5][6] |
| Cellular Respiration | Uncoupled and Inhibited | Saccharomyces cerevisiae | [2][3][4][5][6] |
| Mitochondrial Genome | Fragmentation | Saccharomyces cerevisiae | [2][3][4][5][6] |
Antibacterial Activity
This compound has been shown to be active against Gram-positive bacteria. However, it does not exhibit significant effects on the growth of fungi and yeasts. The precise mechanism of its antibacterial action is likely related to its ionophoric properties, disrupting ion homeostasis across the bacterial cell membrane.
In Vivo Effects of this compound: A Research Gap
Despite the well-documented in vitro effects of this compound, there is a notable absence of published studies on its in vivo effects in animal models. Searches for preclinical studies, toxicity assessments, and efficacy evaluations in animal models have not yielded any specific data for this compound. The available in vivo toxicological data for "olefins" as a chemical class are not relevant to the specific polyene antibiotic this compound.[7][8][9][10] This represents a critical knowledge gap that must be addressed to ascertain the therapeutic potential and safety profile of this compound.
Experimental Protocols
Isolation of Rat Liver Mitochondria
A standard protocol for the isolation of rat liver mitochondria would likely involve the following steps:
-
Homogenization: Freshly excised rat liver is minced and homogenized in a cold isolation buffer (e.g., containing sucrose, mannitol, and a chelating agent like EDTA to bind free calcium).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin of the supernatant pellets the mitochondria.
-
Washing: The mitochondrial pellet is washed with the isolation buffer to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for experimental use.
Measurement of Mitochondrial Respiration
Mitochondrial oxygen consumption is typically measured using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.
-
Assay Buffer: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate).
-
State 4 Respiration: The basal rate of oxygen consumption is measured.
-
State 3 Respiration: ADP is added to stimulate ATP synthesis, and the increased rate of oxygen consumption is recorded.
-
Effect of this compound: this compound is added at various concentrations to measure its effect on both state 4 and state 3 respiration.
-
Uncoupled Respiration: A chemical uncoupler (e.g., DNP or FCCP) is added to measure the maximal respiratory rate, and the effect of this compound on this rate is determined.
Signaling Pathways
The direct mechanism of this compound's action is the disruption of the mitochondrial membrane potential. However, this primary event can trigger a cascade of downstream signaling pathways. While these have not been specifically elucidated for this compound, we can infer potential pathways based on the known effects of other mitochondrial uncouplers and ionophores.
Primary Mechanism of Action
This compound acts as a Mg²⁺/Ca²⁺ ionophore, directly impacting the inner mitochondrial membrane. This leads to a dissipation of the proton-motive force, uncoupling oxidative phosphorylation.
Potential Downstream Signaling Pathways
The disruption of mitochondrial function and the subsequent alteration in cellular energy status (i.e., a decrease in the ATP/ADP ratio) can influence several key signaling pathways that regulate cellular metabolism, growth, and survival.
-
AMP-activated Protein Kinase (AMPK) Pathway: A decrease in cellular ATP levels leads to an increase in the AMP/ATP ratio, which is a potent activator of AMPK. Activated AMPK acts as a master regulator of metabolism, switching on catabolic pathways to generate ATP and switching off anabolic pathways that consume ATP.
-
mTOR (mammalian Target of Rapamycin) Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It is highly sensitive to cellular energy status and is typically inhibited by AMPK activation. Therefore, this compound-induced energy stress would be expected to lead to the downregulation of mTOR signaling.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Some studies have shown a biphasic regulation of STAT3 by mitochondrial uncouplers, with low-dose uncoupling leading to activation and high-dose uncoupling causing inhibition. This regulation is often mediated by changes in mitochondrial reactive oxygen species (ROS) production and ATP levels.
Conclusions and Future Directions
This compound is a polyene antibiotic with a well-defined in vitro mechanism of action as a Mg²⁺ and Ca²⁺ ionophore that leads to mitochondrial uncoupling and dysfunction. Its effects on isolated mitochondria and yeast are well-documented, demonstrating its potential as a tool for studying mitochondrial biology and as a lead compound for the development of agents targeting cellular bioenergetics.
However, the complete absence of in vivo data for this compound is a significant impediment to its further development. Future research should prioritize the following:
-
In Vivo Toxicity Studies: Determining the maximum tolerated dose (MTD) and the overall toxicity profile of this compound in animal models is a critical first step.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its concentration-effect relationship in vivo, is essential.
-
Efficacy Studies: Once a safe dose is established, the efficacy of this compound should be evaluated in relevant animal models of disease, such as those for bacterial infections or potentially for diseases where mitochondrial modulation could be beneficial.
-
Elucidation of Downstream Signaling: In-depth studies are needed to confirm the effects of this compound on signaling pathways such as AMPK, mTOR, and STAT3 in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Yeast Mutants Exhibiting Altered Sensitivity to Valinomycin and Nigericin Demonstrate Pleiotropic Effects of Ionophores on Cellular Processes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A Screen for Nigericin-Resistant Yeast Mutants Revealed Genes Controlling Mitochondrial Volume and Mitochondrial Cation Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prenatal developmental toxicity evaluation of higher olefins in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The subchronic toxicity of higher olefins in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The subchronic toxicity of higher olefins in Han Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Laboratory Olefin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of olefins, or alkenes, is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The creation of carbon-carbon double bonds is a critical transformation, and several powerful methods have been developed for this purpose. This document provides detailed application notes and laboratory protocols for four of the most widely used and versatile olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and Grubbs catalyst-mediated olefin metathesis.
These protocols are intended to serve as a practical guide for researchers, scientists, and drug development professionals, offering detailed experimental procedures, comparative data, and visual representations of workflows and reaction pathways to facilitate successful implementation in a laboratory setting.
I. The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined, which is not always the case with other elimination reactions.[2] The stereochemical outcome of the reaction is dependent on the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[3]
Signaling Pathway and Mechanism
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a dipolar intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[1] The oxaphosphetane subsequently collapses to yield the alkene and a thermodynamically stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward.
References
Application Notes and Protocols for the In Vivo Administration of a Novel Investigational Compound
Disclaimer: Publicly available scientific data for a compound specifically named "Oleficin" is not available. The following application notes and protocols are provided as a detailed, representative example for conducting preclinical studies of a novel investigational compound in animal models. The data, experimental designs, and signaling pathways presented are illustrative and based on established principles of preclinical drug development. Researchers should adapt these protocols based on the specific physicochemical properties, in vitro efficacy, and toxicological profile of their compound of interest.
Introduction
The preclinical evaluation of a novel chemical entity (NCE) in animal models is a critical phase in the drug development pipeline. These studies provide essential information regarding the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of a new compound, which is vital for predicting its behavior in humans and for the selection of appropriate dosage regimens for clinical trials.[1][2] This document outlines standardized protocols for the dosage and administration of a novel investigational compound in common preclinical animal models, including mice and rats.
Quantitative Data Summary: Dosage and Pharmacokinetics
The following tables summarize hypothetical single-dose pharmacokinetic parameters of a novel investigational compound in various animal models. These tables are intended to serve as a template for presenting PK data.
Table 1: Intravenous (IV) Pharmacokinetic Parameters
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vdss (L/kg) |
| Mouse | 1 | 260 | 520 | 2.5 | 1923 | 4.2 |
| Rat | 1 | 230 | 670 | 3.8 | 1492 | 5.1 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.[1]
Table 2: Oral (PO) Pharmacokinetic Parameters
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 10 | 180 | 0.5 | 750 | 3.0 | 72 |
| Rat | 10 | 150 | 1.0 | 980 | 4.2 | 65 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.[1]
Experimental Protocols
Dose Range-Finding Study
A dose range-finding study is an initial, short-term experiment to determine the maximum tolerated dose (MTD) and to identify a range of doses for further investigation.[3]
-
Objective: To determine the acute toxicity and tolerability of a novel compound and to identify a dose range for subsequent studies.[3]
-
Animal Model: Select a relevant animal model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old).
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to several dose groups and a vehicle control group.
-
Dose Selection: Start with a low dose, estimated from in vitro data or through allometric scaling from other species, and escalate the dose in subsequent groups (e.g., 1, 10, 50, 100 mg/kg).[4]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[3]
-
Observations:
-
Monitor animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter for 14 days.[4]
-
Record body weight daily.[4]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.[5]
-
Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of the novel compound in a relevant animal model.[4]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation:
-
IV Formulation: The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
PO Formulation: The compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in water.[1]
-
-
Administration:
-
Sample Collection:
-
Blood Sample Processing:
-
Bioanalysis:
-
Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.[1]
-
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the quantification of the compound in plasma.[1]
-
Visualization of Workflows and Pathways
Experimental Workflow for a Preclinical PK Study
Caption: Workflow for a preclinical pharmacokinetic study.
Simplified MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a common signaling cascade involved in cell proliferation, differentiation, and survival, and is a frequent target in drug development.[6]
Caption: Simplified MAPK/ERK signaling pathway with a hypothetical inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. biotechfarm.co.il [biotechfarm.co.il]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Olefins
Application Notes and Protocols for Researchers and Drug Development Professionals
The accurate quantification of olefins—hydrocarbons containing at least one carbon-carbon double bond—is critical in various scientific and industrial fields, including drug development, where olefin-containing molecules are common. This document provides detailed application notes and protocols for the quantification of olefins using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Application Note 1: Quantification of Olefins using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of olefins, particularly in non-aqueous samples, and can be adapted for various applications. Silver-ion HPLC is a powerful technique for separating olefin isomers.
Experimental Protocol
1. Sample Preparation:
-
Prepare a standard stock solution of the olefin of interest (e.g., 1-octene) in a suitable solvent like isooctane (B107328) at a concentration of 20% (w/w).[1]
-
Prepare a series of calibration standards by diluting the stock solution with hexane (B92381) to achieve concentrations ranging from 10% to 50% (w/w).[2]
-
Dilute the unknown samples with hexane to fall within the calibration range.[1]
2. HPLC-UV System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A silver-impregnated silica (B1680970) column is often used for enhanced separation of olefin and diolefin species.[2]
-
Mobile Phase: Isocratic elution with hexane.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 40 °C.[3]
-
UV Detection Wavelength: 205 nm.[3]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the olefin standards against their known concentrations.
-
Determine the concentration of the olefin in the unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 10–50% (w/w) | 1-Octene (B94956) |
| Correlation Coefficient (R²) | 0.9995 | 1-Octene[2] |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | 10% (w/w) | 1-Octene[2] |
| Repeatability (%RSD) | < 3% | Fatty acid methyl esters[3] |
Experimental Workflow: HPLC-UV Quantification of Olefins
References
Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Oleosins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleosins are small, highly hydrophobic proteins of 15-26 kDa that are integral to the structure of oil bodies in plant seeds.[1] These proteins play a crucial role in stabilizing oil bodies, preventing their coalescence during seed desiccation and germination.[1][2] Functioning as a natural emulsion, oleosins are key in the regulation of lipid metabolism, including the biosynthesis and mobilization of triacylglycerols (TAGs).[3][4] Their unique properties and involvement in lipid storage and metabolism make them a subject of interest in agricultural biotechnology, food science, and potentially as targets or delivery vehicles in drug development.
This document provides detailed application notes and protocols for the extraction, separation, identification, and quantification of oleosins using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Quantitative Data on Oleosin Content
The abundance of oleosins can vary significantly between different plant species and even between cultivars of the same species. This variation is often correlated with the total oil content of the seed. The following table summarizes representative quantitative data for oleosin content in mature seeds of common oilseed crops.
| Plant Species | Cultivar/Genotype | Oleosin Content (% of total seed protein) | Oil Content (% of seed dry weight) | Reference |
| Brassica napus | High Oil Content Cultivars (6F313, zy036, 53165) | Higher relative abundance | ~50% | [3] |
| Brassica napus | Low Oil Content Cultivars (93275, 51070) | Lower relative abundance | ~39% | [3] |
| Brassica napus | Not specified | 9% (of total seed proteins are extractable OB proteins, of which 79% are oleosins) | Not specified | [5] |
| Arabidopsis thaliana | Wild-type (C24) | ~65% of oil body-associated proteins is OLEO1 | Not specified | [6] |
| Arabidopsis thaliana | Not specified | Up to 79% of oil body proteins | Not specified | [7] |
| Zea mays (Maize) | Not specified | 5-6% of total embryonic proteins | Not specified | [8] |
| Glycine max (Soybean) | Not specified | 3-4% of total embryonic proteins | Not specified | [8] |
Experimental Protocols
A typical workflow for the analysis of oleosins by HPLC-MS/MS involves the extraction and purification of these proteins from seeds, followed by enzymatic digestion into peptides, and subsequent separation and detection by the LC-MS system.
Diagram of the Experimental Workflow
Oleosin Extraction and Purification from Seeds
This protocol is adapted from established methods for the isolation of oil bodies and subsequent purification of oleosins.[4][9]
Materials:
-
Mature seeds (e.g., Brassica napus, Arabidopsis thaliana)
-
Grinding medium: 0.15 M Tricine-KOH (pH 7.5), 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 0.6 M sucrose, 2 mM DTT
-
Flotation medium: Grinding medium with 0.4 M sucrose
-
Urea (B33335) solution (8 M)
-
Chloroform
-
Methanol
-
Acetone (B3395972) (ice-cold)
-
Centrifuge and appropriate tubes
-
Mortar and pestle or homogenizer
Procedure:
-
Weigh out 2 grams of mature seeds and homogenize them in 15 mL of cold (4°C) grinding medium using a pre-chilled mortar and pestle.
-
Filter the crude homogenate through two layers of muslin cloth.
-
Add the filtered homogenate to 15 mL of cold flotation medium and centrifuge at 10,000 x g for 30 minutes.
-
After centrifugation, a top oleaginous layer containing the oil bodies will be visible. Carefully collect this layer.
-
To remove non-integral proteins, resuspend the oil bodies in grinding medium containing 8 M urea and shake for 30 minutes at room temperature.
-
Centrifuge the suspension at 10,000 x g for 30 minutes and collect the purified oil body layer.
-
For delipidation, add a 2:1 (v/v) mixture of chloroform/methanol to the oil body suspension, vortex thoroughly, and centrifuge at 13,000 x g for 5 minutes.
-
The oleosins will precipitate at the interface. Carefully remove the upper aqueous and lower solvent phases.
-
Wash the protein pellet with ice-cold acetone to remove residual lipids. Centrifuge at 8,500 x g for 15 minutes and discard the acetone.
-
Air-dry the final oleosin-enriched protein pellet.
In-Solution Trypsin Digestion
This protocol outlines the in-solution digestion of the extracted oleosins into peptides suitable for mass spectrometry analysis.
Materials:
-
Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)
-
Urea (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
MS-grade Trypsin
-
Formic acid
Procedure:
-
Resuspend the dried oleosin pellet in a denaturing buffer such as 50 mM ammonium bicarbonate containing 8 M urea.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add MS-grade trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
HPLC-MS/MS Analysis of Oleosin Peptides
The digested oleosin peptides can be analyzed using a reverse-phase HPLC system coupled to a tandem mass spectrometer. The following are general parameters that should be optimized for the specific instrumentation used.
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Data-Dependent Acquisition (DDA) for identification or Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
For quantitative analysis using MRM, specific precursor-to-product ion transitions for target oleosin peptides need to be determined. This typically involves an initial discovery phase using DDA to identify high-intensity, unique peptides and their fragmentation patterns. Tools such as MRMaid can aid in the in-silico design of MRM transitions for proteins of interest.[10][11]
Signaling Pathway: Triacylglycerol Mobilization During Seed Germination
During seed germination, the stored triacylglycerols in oil bodies are mobilized to provide energy for the growing seedling. This process involves the coordinated action of oleosins and lipases.[9] The degradation of oleosins is a critical step that allows lipases to access the TAG core.[1] One key lipase (B570770) in this pathway is SUGAR-DEPENDENT1 (SDP1).[12] The degradation of oleosins is often initiated by ubiquitination, which targets them for removal by the proteasome.[13][14]
Diagram of the Oleosin-Mediated TAG Mobilization Pathway
This application note provides a comprehensive overview and detailed protocols for the analysis of oleosins using HPLC-MS. The provided methodologies and data serve as a valuable resource for researchers in the fields of plant science, biotechnology, and drug development. Further optimization of the LC-MS/MS parameters, particularly the development of a specific MRM assay, will enhance the quantitative accuracy and throughput of oleosin analysis.
References
- 1. Biogenesis and Lipase-Mediated Mobilization of Lipid Droplets in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biogenesis and Lipase-Mediated Mobilization of Lipid Droplets in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maize oleosin is correctly targeted to seed oil bodies in Brassica napus transformed with the maize oleosin gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specialization of Oleosins in Oil Body Dynamics during Seed Development in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. aocs.org [aocs.org]
- 10. frontiersin.org [frontiersin.org]
- 11. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SUGAR-DEPENDENT1 Encodes a Patatin Domain Triacylglycerol Lipase That Initiates Storage Oil Breakdown in Germinating Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ubiquitin-protein ligase MIEL1 localizes to peroxisomes to promote seedling oleosin degradation and lipid droplet mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitin-Mediated Proteasomal Degradation of Oleosins is Involved in Oil Body Mobilization During Post-Germinative Seedling Growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Oleficin synthesis yield issues
Welcome to the technical support center for olefin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during key olefination reactions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Olefin Synthesis
-
Wittig Reaction
-
Horner-Wadsworth-Emmons (HWE) Reaction
-
Olefin Metathesis
-
-
Troubleshooting Guides
-
Issue 1: Low or No Product Yield
-
Issue 2: Poor Stereoselectivity (E/Z Ratio)
-
Issue 3: Olefin Metathesis Catalyst Deactivation
-
-
Experimental Protocols
-
Protocol 1: Wittig Reaction with a Stabilized Ylide (E-selective)
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - Still-Gennari Modification (Z-selective)
-
Protocol 3: Ring-Closing Metathesis (RCM) using a Grubbs Catalyst
-
Frequently Asked Questions (FAQs)
General Olefin Synthesis
Q1: What are the primary differences between the Wittig and Horner-Wadsworth-Emmons (HWE) reactions?
A1: The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate-stabilized carbanion. Key differences include:
-
Reactivity: HWE carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react with a wider range of aldehydes and ketones, including sterically hindered ones.[1][2]
-
Byproduct: The HWE reaction produces a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine (B44618) oxide, which can complicate purification.[1][2]
-
Stereoselectivity: The HWE reaction typically favors the formation of (E)-alkenes, whereas the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[1][3][4]
Wittig Reaction
Q2: My Wittig reaction with a stabilized ylide is giving a poor E/Z ratio. What's going on?
A2: While stabilized ylides predominantly yield the (E)-alkene, several factors can lead to poor selectivity.[3][4] The presence of lithium salts can disrupt the stereochemical outcome.[4][5] Ensure your reaction is run under lithium-salt-free conditions for optimal E-selectivity with stabilized ylides.[4][5]
Q3: Why is my unstabilized Wittig ylide giving the (E)-alkene instead of the expected (Z)-alkene?
A3: Unstabilized ylides typically favor the (Z)-alkene under kinetic control.[3][4] However, if the reaction conditions allow for equilibration of the betaine (B1666868) intermediate, the thermodynamically more stable (E)-alkene can be formed. This can be promoted by the presence of lithium salts.[5][6] For high Z-selectivity, use salt-free conditions. If the (E)-alkene is desired, the Schlosser modification can be employed, which intentionally equilibrates the intermediate to favor the (E)-product.[4]
Horner-Wadsworth-Emmons (HWE) Reaction
Q4: How can I favor the (Z)-alkene in an HWE reaction?
A4: The standard HWE reaction strongly favors the (E)-alkene.[1] To obtain the (Z)-alkene with high selectivity, the Still-Gennari modification is required.[1][7] This involves using a phosphonate (B1237965) with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with strongly dissociating conditions, such as KHMDS and 18-crown-6 (B118740) in THF at low temperatures (-78 °C).[1][7]
Q5: What are Masamune-Roush conditions and when should I use them?
A5: Masamune-Roush conditions (LiCl and DBU or Et3N) are milder alternatives to strong bases like NaH.[2][8] They are particularly useful for substrates that are sensitive to strong bases and can provide good (E)-selectivity.[2][8]
Olefin Metathesis
Q6: My Grubbs catalyst appears to be inactive. What are the common causes of deactivation?
A6: Ruthenium-based metathesis catalysts can be deactivated by various factors, including:
-
Impurities: Impurities in the substrate or solvent, such as water, amines, or other coordinating species, can deactivate the catalyst.[9][10]
-
Substrate-Related Issues: Some functional groups, particularly N-heteroaromatics, can coordinate to the ruthenium center and inhibit catalysis.[10] Additionally, the generation of highly reactive methylidene species (from terminal olefins like ethylene) can sometimes lead to catalyst decomposition pathways.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue in olefin synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.
Question: My Wittig or HWE reaction is resulting in low to no product yield. What are the potential causes and solutions?
Answer: Low yield can stem from several factors related to reagent quality, reaction conditions, or substrate reactivity.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues in Wittig and HWE reactions.
Data on HWE vs. Wittig for Hindered Aldehydes
The Horner-Wadsworth-Emmons reaction is often superior for sterically demanding substrates.[11]
| Entry | Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Wittig | Ph₃P=C(CH₃)₂ | n-BuLi | THF | -78 to rt | < 10 |
| 2 | HWE | (EtO)₂P(O)CH(CH₃)₂ | NaH | THF | 0 to rt | > 85 |
| 3 | Wittig | Ph₃P=CHPh | n-BuLi | THF | -78 to rt | ~25 |
| 4 | HWE | (EtO)₂P(O)CHPh | NaH | DME | rt | > 90 |
| Note: This data is representative and compiled from general knowledge to illustrate the higher efficacy of the HWE reaction for sterically hindered aldehydes like pivaldehyde.[11] |
Issue 2: Poor Stereoselectivity (E/Z Ratio)
Achieving the desired stereoisomer is a critical aspect of olefin synthesis.
Question: My HWE reaction is not giving the expected E/Z ratio. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of the HWE reaction is influenced by several factors. The standard reaction favors the (E)-alkene, while the Still-Gennari modification is used for the (Z)-alkene.
Troubleshooting Workflow for HWE Stereoselectivity
Caption: Troubleshooting workflow for poor E/Z selectivity in the HWE reaction.
Factors Influencing HWE Stereoselectivity
| Factor | To Improve (E)-Selectivity | To Improve (Z)-Selectivity (Still-Gennari) |
| Phosphonate Structure | Simple alkyl groups (e.g., dimethyl, diethyl) | Electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl))[1][2] |
| Base/Counterion | Li⁺ > Na⁺ > K⁺ salts generally increase (E)-selectivity.[1][2] | Strongly dissociating conditions (KHMDS with 18-crown-6) promote (Z)-selectivity.[1][2] |
| Temperature | Higher temperatures (e.g., 23°C vs. -78°C) increase (E)-selectivity.[1][2] | Low temperature (-78°C) is critical.[7] |
| Aldehyde Structure | Aromatic and sterically bulky aldehydes favor (E)-selectivity.[2] | Less of an influencing factor under proper Still-Gennari conditions. |
Issue 3: Olefin Metathesis Catalyst Deactivation
Catalyst stability is paramount for successful olefin metathesis.
Question: My ring-closing metathesis (RCM) reaction is stalling or failing. What could be deactivating my Grubbs catalyst?
Answer: Grubbs catalysts, while robust, are sensitive to certain conditions and impurities that can lead to deactivation.
Olefin Metathesis Catalyst Deactivation Pathway
Caption: Common causes of and solutions for Grubbs catalyst deactivation in RCM.
Impact of Catalyst Loading and Conditions on RCM
The following data is for the benchmark RCM of 1,6-octadiene (B1609464).
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs 1st Gen (G1) | 5.0 | Dichloromethane (B109758) | 0.1 | 25 | 2 | >95 |
| Grubbs 2nd Gen (G2) | 0.5 | Dichloromethane | 0.1 | 25 | 1 | >98 |
| Hoveyda-Grubbs 2nd Gen | 0.1 | Toluene (B28343) | 0.5 | 60 | 1 | 97 |
| Data adapted from benchmark reaction protocols.[12] |
Experimental Protocols
Protocol 1: Wittig Reaction with a Stabilized Ylide (E-selective)
This protocol describes the synthesis of (E)-ethyl cinnamate (B1238496) from benzaldehyde (B42025) and (carbethoxymethylene)triphenylphosphorane (B24862).
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzaldehyde
-
Anhydrous Toluene
-
Standard inert atmosphere glassware
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the flask.
-
Add anhydrous toluene to dissolve the ylide.
-
Add benzaldehyde (1.0 equivalent) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the (E)-ethyl cinnamate and separate it from the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - Still-Gennari Modification (Z-selective)
This protocol describes the synthesis of a (Z)-α,β-unsaturated ester using the Still-Gennari modification.[7]
Materials:
-
Aldehyde (e.g., p-tolualdehyde, 1.0 equivalent)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equivalents)
-
18-crown-6 (3.0 equivalents)
-
Potassium tert-butoxide (2.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the aldehyde, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, and 18-crown-6.
-
Dissolve the mixture in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
In a separate flask, dissolve potassium tert-butoxide in dry THF.
-
Slowly add the potassium tert-butoxide solution dropwise to the cooled aldehyde/phosphonate mixture.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Protocol 3: Ring-Closing Metathesis (RCM) using a Grubbs Catalyst
This protocol provides a general procedure for the RCM of 1,6-octadiene using Grubbs Second Generation Catalyst (G2).[12]
Materials:
-
1,6-octadiene (1.0 mmol)
-
Grubbs Second Generation Catalyst (G2) (0.005 mmol, 0.5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl vinyl ether (for quenching)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Set up a dry Schlenk flask equipped with a condenser under an inert atmosphere (Argon or Nitrogen).
-
Add 1,6-octadiene (1.0 mmol) to the flask.[12]
-
Add anhydrous dichloromethane (10 mL) to achieve a 0.1 M solution.[12]
-
Weigh the Grubbs Second Generation Catalyst (0.005 mmol, 0.5 mol%) and add it directly to the reaction flask as a solid under a positive flow of inert gas.[12]
-
Stir the reaction mixture at room temperature (25°C) for 1 hour.[12]
-
Monitor the reaction by Gas Chromatography (GC) for the disappearance of the starting material.
-
After the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate cyclohexene.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oleficin Stability in Solution
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Oleficin. Given that this compound is a hydrophobic molecule with an olefin moiety, this document addresses common challenges related to its solubility and chemical stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical stability concerns? A1: this compound is a hydrophobic investigational drug candidate containing at least one carbon-carbon double bond (olefin). Its primary stability concerns stem from this functional group, which is susceptible to oxidation, and its hydrophobicity, which leads to poor aqueous solubility.[1][2] Key degradation pathways include oxidation of the olefin, hydrolysis of susceptible functional groups (like esters or amides), and photolysis.[2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] For aqueous-based assays, it is crucial to ensure the final DMSO concentration is low (typically <1%) to avoid artifacts.
Q3: How does pH affect the stability of this compound in aqueous solutions? A3: The stability of this compound can be significantly pH-dependent. Olefin-containing compounds can be susceptible to acid- or base-catalyzed isomerization or hydrolysis, especially if other sensitive functional groups are present.[2] It is recommended to perform a pH-rate profile study to determine the pH of maximum stability.
Q4: What are the optimal storage conditions for this compound solutions? A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize degradation. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be kept at 2-8°C for short periods (up to 24 hours), protected from light.
Q5: Should I be concerned about light exposure when working with this compound? A5: Yes. Compounds with olefin structures can be susceptible to photolytic degradation, including photo-oxidation or cis/trans isomerization.[1] It is best practice to work with this compound in amber vials or under low-light conditions to minimize exposure.[4]
Q6: Can antioxidants be used to improve the stability of this compound? A6: Yes, antioxidants can be effective in preventing oxidative degradation.[6][7] For aqueous formulations, water-soluble antioxidants like L-ascorbic acid may be beneficial.[8][9] For lipid-based or organic solutions, lipid-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be used.[8] The choice and concentration of the antioxidant should be carefully validated.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | 1. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.[10][11] 2. Poor Mixing: Inadequate mixing upon dilution can cause localized high concentrations and precipitation. | 1. Reduce Final Concentration: Lower the final concentration of this compound in the assay. 2. Use Solubilizing Excipients: Consider incorporating solubilizing agents like cyclodextrins or using co-solvents (e.g., ethanol, PEG-400), ensuring they do not interfere with the experiment.[10] 3. Improve Mixing Technique: Add the DMSO stock dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion. |
| Loss of biological activity over time in an aqueous assay. | 1. Chemical Degradation: this compound is degrading under the assay conditions (e.g., oxidation, hydrolysis).[2] 2. Adsorption to Surfaces: The hydrophobic compound is adsorbing to the walls of plastic labware (e.g., microplates, tubes). | 1. Conduct a Stability Study: Perform a forced degradation study to understand the degradation profile under your specific assay conditions (pH, temperature).[12][13] 2. Add Antioxidants: If oxidation is suspected, add a suitable antioxidant (e.g., 0.01% BHT) to the buffer, if compatible with the assay.[8] 3. Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes. 4. Include a Surfactant: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) to the buffer to reduce non-specific binding and improve solubility.[11] |
| Inconsistent results between experimental replicates. | 1. Inhomogeneous Solution: The compound is not fully dissolved or is slowly precipitating. 2. Pipetting Errors: Inaccurate pipetting of viscous DMSO stock solutions. | 1. Verify Solubility: Before starting, visually inspect the diluted solution for any signs of turbidity or precipitation. If needed, filter the solution. 2. Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO stocks to ensure accuracy. 3. Pre-wet Pipette Tip: Aspirate and dispense the DMSO stock solution back into the source container 2-3 times before transferring the desired volume. |
| Appearance of new peaks in HPLC analysis of the stock solution. | 1. Degradation in DMSO: this compound may be unstable in DMSO over long-term storage, even at low temperatures. 2. Oxidation: The stock solution was exposed to air (oxygen) repeatedly. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the DMSO stock to avoid repeated freeze-thaw cycles and exposure to air. 2. Purge with Inert Gas: For highly sensitive compounds, overlay the stock solution with an inert gas like argon or nitrogen before sealing and freezing.[4] 3. Re-evaluate Storage: Confirm that storage conditions have been consistently maintained at -20°C or below. |
Data Presentation: Solubility & Stability
Table 1: Kinetic Solubility of this compound in Different Aqueous Buffers
| Buffer System | pH | DMSO Concentration (%) | Kinetic Solubility (µg/mL)[14][15] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1 | 5.2 |
| Citrate Buffer | 5.0 | 1 | 8.9 |
| Tris-HCl | 8.5 | 1 | 3.1 |
| PBS with 5% Cyclodextrin | 7.4 | 1 | 45.7 |
Table 2: Stability of this compound (10 µg/mL) in PBS (pH 7.4) under Stress Conditions
| Condition | Duration | % this compound Remaining | Primary Degradant(s) |
| 40°C | 24 hours | 85.1% | Oxidized Adduct |
| Acid (0.1 M HCl, 60°C) | 6 hours | 92.3% | Isomer A |
| Base (0.1 M NaOH, 60°C) | 6 hours | 78.5% | Hydrolysis Product |
| Oxidation (3% H₂O₂, RT) | 6 hours | 45.2% | Oxidized Adduct, Epoxide |
| Photostability (ICH Q1B) | 1.2 M lux hours | 65.9% | Isomer B, Oxidized Adduct |
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Importance of this compound stability for biological activity.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.[14][16][17]
Materials:
-
This compound stock solution (10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Prepare Standards: Create a standard curve by diluting the 10 mM this compound stock in DMSO.
-
Sample Preparation: In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add Compound: Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells. This results in a 100 µM theoretical concentration with 1% DMSO. Mix immediately by shaking the plate for 1 minute.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new UV-transparent 96-well plate.
-
Quantification: Measure the absorbance at the λmax of this compound. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a PBS:DMSO (99:1) mixture.
Protocol 2: Forced Degradation and Stability Analysis by HPLC
This protocol is used to identify degradation pathways and develop a stability-indicating analytical method.[18][19][20]
Materials:
-
This compound stock solution (1 mg/mL in Acetonitrile or DMSO).
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂).
-
HPLC system with UV or PDA detector.[21]
-
A suitable C18 reverse-phase HPLC column.
Procedure:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 6 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 6 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal: Incubate 1 mL of stock solution at 80°C for 24 hours.
-
Control: Prepare a sample by diluting 1 mL of stock with 1 mL of water.
-
-
Quench Reactions: After incubation, cool samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute Samples: Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis:
-
Inject all samples (control and stressed) into the HPLC system.
-
Use a gradient method to ensure separation of the parent this compound peak from any new peaks (degradants). A typical gradient might be Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor the chromatograms at the λmax of this compound and potentially other wavelengths to detect all degradants.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of this compound remaining.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.[22][23] The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without destroying the molecule entirely.[18][24]
-
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Drug degradation | PPTX [slideshare.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 7. scielo.br [scielo.br]
- 8. Antioxidants - CD Formulation [formulationbio.com]
- 9. WO2012031124A2 - Drug formulations using water soluble antioxidants - Google Patents [patents.google.com]
- 10. japer.in [japer.in]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. acdlabs.com [acdlabs.com]
Oleficin solubility problems and solutions
Welcome to the Technical Support Center for Oleficin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound? A1: Based on its structure, this compound is a hydrophobic and lipophilic compound, which inherently leads to poor aqueous solubility.[1] It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but shows limited solubility in aqueous buffers.[2] For experimental use, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.[3]
Q2: Why does my this compound precipitate when I dilute a DMSO stock solution into an aqueous buffer? A2: This is a common phenomenon for hydrophobic compounds.[3] The high concentration of the organic solvent (e.g., DMSO) in the stock solution keeps this compound dissolved. When this stock is diluted into an aqueous buffer, the final concentration of the organic co-solvent drops significantly. The aqueous environment cannot maintain the solubility of the lipophilic this compound, causing it to precipitate out of the solution.[4]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound? A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), complexation with cyclodextrins, and formulation as a solid dispersion in a hydrophilic carrier.[6][7]
-
Chemical Modifications: These involve pH adjustment for ionizable compounds and the use of co-solvents.[1][7]
-
Formulation Strategies: Lipid-based formulations such as nanoemulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS) are also effective.[8][9]
Q4: Can I use heat to dissolve this compound? A4: Gently warming a solution can help dissolve a compound. However, excessive heat may cause chemical degradation.[3] It is critical to first assess the thermal stability of this compound. If you warm the solution, allow it to cool to room temperature slowly to prevent rapid recrystallization.[3]
Q5: How does particle size reduction improve solubility? A5: Reducing the particle size through methods like micronization or creating a nanosuspension increases the surface area-to-volume ratio of the compound.[10][11] This larger surface area allows for greater interaction with the solvent, which improves the rate of dissolution.[7] It is important to note that while this enhances the dissolution rate, it may not significantly change the equilibrium solubility.[5][7]
Troubleshooting Guides
Issue 1: this compound precipitated immediately after diluting the organic stock solution into an aqueous buffer.
Question: I prepared a 10 mM stock of this compound in 100% DMSO. When I diluted it to 10 µM in PBS buffer for my cell culture experiment, the solution immediately turned cloudy. What went wrong?
Answer: This immediate precipitation is a classic sign that the compound's solubility limit was exceeded upon the drastic change in solvent polarity.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Suggested Solutions:
-
Improve Mixing Technique: Instead of adding the buffer to the stock, always add the organic stock solution dropwise to the larger volume of the aqueous buffer while it is being vigorously vortexed or stirred.[2][12] This rapid dispersion prevents the formation of localized areas of high concentration.[2]
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound to a level below its aqueous solubility limit.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the organic co-solvent (e.g., 1-5% DMSO) in the aqueous buffer.[4] Always run a vehicle control to account for any effects of the co-solvent.[7]
-
Adjust pH: If this compound has ionizable groups, adjusting the buffer's pH to favor the more soluble ionized form can increase its solubility.[7]
Issue 2: this compound solution is clear initially but shows precipitates over time or upon temperature change.
Question: My this compound working solution was clear when I prepared it, but after incubating at 37°C for a few hours, I noticed a precipitate. Why did this happen?
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. Over time or with changes in temperature, the compound falls out of solution as it moves towards a lower, more stable energy state.[12]
Suggested Solutions:
-
Temperature Control: Ensure that all components (stock solution, buffer) are at the same temperature before mixing.[2] If the experiment is run at a different temperature than preparation, solubility can be affected. For most solid solutes, solubility increases with temperature, but this is not universal.[1][5]
-
Kinetic Solubility Assessment: Determine the kinetic solubility of this compound under your specific experimental conditions (buffer composition, temperature, incubation time). This helps you define a stable concentration range for your assays.
-
Use of Stabilizers: Advanced formulation techniques can help stabilize the supersaturated state. This includes using polymers to create amorphous solid dispersions or complexing with cyclodextrins.[6][7]
Issue 3: Poor bioavailability of this compound is observed in in vivo animal studies.
Question: Despite administering a high dose, the plasma concentration of this compound in my rat pharmacokinetic study was very low and variable. Could this be a solubility issue?
Answer: Yes, poor aqueous solubility is a major cause of low and inconsistent oral bioavailability.[1][13] If the drug doesn't dissolve effectively in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.
Logical Framework for Solubility Enhancement:
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. primescholars.com [primescholars.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Improving Ofloxacin Efficacy In Vivo
Disclaimer: The initial search for "Oleficin" yielded no specific results for a compound with that name. The information provided below pertains to "Ofloxacin," a fluoroquinolone antibiotic, and is presented under the assumption that "this compound" was a typographical error. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Compound-Related Issues
-
What is the mechanism of action of Ofloxacin (B1677185)? Ofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ofloxacin disrupts these processes, leading to bacterial cell death.[3]
-
Why is my Ofloxacin showing low or no bioactivity in vivo? Several factors can contribute to the low in vivo bioactivity of Ofloxacin:
-
Poor Pharmacokinetics: The drug may not be reaching the site of infection at a sufficient concentration or for a long enough duration. This can be due to poor absorption, rapid metabolism, or fast excretion.[4][5]
-
Bacterial Resistance: The target bacteria may have developed resistance to Ofloxacin. Common resistance mechanisms include mutations in the target enzymes (DNA gyrase and topoisomerase IV) or the expression of efflux pumps that actively remove the drug from the bacterial cell.[6][7][8]
-
Inappropriate Animal Model: The chosen animal model may not accurately mimic the human infection, leading to misleading results.
-
Dosing Regimen: The dose, frequency, or route of administration may not be optimal for the specific infection and animal model.
-
-
How can I improve the solubility and formulation of Ofloxacin for in vivo studies? While Ofloxacin is generally available in oral and intravenous formulations, ensuring its stability and solubility in experimental preparations is key. For preclinical studies, consider the following:
-
pH Adjustment: Ofloxacin's solubility is pH-dependent. Ensure the vehicle pH is appropriate for maintaining solubility.
-
Co-solvents: If using a non-standard formulation, biocompatible co-solvents can be used. However, it is critical to include vehicle controls to account for any effects of the solvent.
-
Formulation with Excipients: For oral administration, formulation with appropriate excipients can enhance absorption and bioavailability.
-
Experimental Design and Protocol-Related Issues
-
What are the key considerations when designing an in vivo efficacy study for Ofloxacin?
-
Animal Model Selection: Choose an animal model that is well-established for the specific bacterial pathogen being studied.
-
Infection Route: The route of infection in the animal model should mimic the clinical route of infection in humans as closely as possible.
-
Dosing and Administration: The dose, frequency, and route of administration of Ofloxacin should be based on available pharmacokinetic and pharmacodynamic (PK/PD) data.[9]
-
Outcome Measures: Clearly define the primary and secondary outcome measures. These could include survival rate, bacterial load in specific tissues, or clinical signs of infection.
-
Controls: Include appropriate control groups, such as untreated infected animals and vehicle-treated infected animals.
-
-
How do I determine the optimal dose of Ofloxacin for my in vivo study? Dose-ranging studies are essential. Start with doses that have been reported in the literature for similar animal models and pathogens. The goal is to identify a dose that is both effective and well-tolerated. Pharmacokinetic studies to determine the drug concentration in plasma and at the site of infection are highly recommended.[4][10]
Troubleshooting Guides
Problem: High variability in in vivo efficacy results.
| Possible Cause | Troubleshooting Step |
| Inconsistent animal health status | Ensure all animals are of a similar age, weight, and health status before the start of the experiment. |
| Variable infection inoculum | Standardize the preparation and administration of the bacterial inoculum to ensure each animal receives a consistent dose. |
| Inaccurate drug administration | Ensure accurate and consistent administration of Ofloxacin to all animals in the treatment groups. For oral gavage, verify proper technique. |
| Genetic drift in animal models | If using inbred strains, ensure they are from a reputable supplier and have not undergone significant genetic drift. |
Problem: Ofloxacin is effective in vitro but not in vivo.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability or rapid clearance | Conduct pharmacokinetic studies to measure Ofloxacin levels in plasma and at the site of infection. Adjust the dose, route, or frequency of administration accordingly.[5] |
| Development of in vivo resistance | Isolate bacteria from treated animals that are not responding to therapy and perform susceptibility testing to check for resistance. Sequence the gyrA and parC genes to look for mutations.[6] |
| Drug binding to plasma proteins | High plasma protein binding can reduce the amount of free, active drug. Measure the protein binding of Ofloxacin in the plasma of the animal model being used. |
| Biofilm formation at the site of infection | Ofloxacin may be less effective against bacteria growing in biofilms. Histological analysis of infected tissues can help determine if biofilms are present. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Ofloxacin in a Mouse Model of Salmonella typhimurium Infection [10]
| Treatment Group (Dose, Route) | Mean Survival Time (Days) |
| Untreated Control | 4.1 |
| Ofloxacin (10 mg/kg, oral) | >20 |
| Ofloxacin (50 mg/kg, oral) | >20 |
| Ofloxacin (100 mg/kg, oral) | 20.1 |
| Ciprofloxacin (100 mg/kg, oral) | 14.9 |
| Ampicillin (100 mg/kg, oral) | 9.9 |
| Chloramphenicol (100 mg/kg, oral) | 8.4 |
Table 2: Pharmacokinetic Parameters of Ofloxacin in Different Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Mice | 20 | Oral | ~4x higher than Ciprofloxacin | - | - | - | [10] |
| Goats | 5 | Oral | - | 5.16 | - | 24.14 | [5] |
| Dogs (immature) | 20 | Oral | - | - | - | - | [11] |
| Dogs (mature) | 20 | Oral | - | - | - | - | [11] |
| Rabbits (albino) | - | IV | - | - | 2.39 (serum), 3.21 (vitreous) | - | [12] |
| Rabbits (pigmented) | - | IV | - | - | 2.64 (serum), 4.32 (vitreous) | - | [12] |
| Water Buffalo Calves | 5 | IV | - | - | 2.11 | - | [13] |
Experimental Protocols
Protocol: In Vivo Efficacy of Ofloxacin in a Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: A pathogenic strain of Escherichia coli with a known MIC to Ofloxacin.
-
Inoculum Preparation:
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Grow E. coli in Mueller-Hinton broth to mid-log phase.
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS to a final concentration of 1 x 10⁸ CFU/mL. The exact inoculum size should be determined in a pilot study to achieve a lethal infection within a specific timeframe in untreated animals.
-
-
Infection:
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Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the bacterial suspension.
-
-
Treatment:
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Randomly assign mice to treatment and control groups (n=8-10 per group).
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Group 1 (Control): Administer vehicle (e.g., sterile saline) orally (p.o.) or i.p.
-
Group 2 (Ofloxacin): Administer Ofloxacin at the desired dose (e.g., 20 mg/kg) p.o. or i.p.
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Administer treatment at 2 hours and 12 hours post-infection for a total of 3 days.
-
-
Monitoring and Endpoints:
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Monitor mice twice daily for clinical signs of illness and mortality for 14 days.
-
The primary endpoint is survival.
-
For bacterial burden determination, a separate cohort of animals can be euthanized at specific time points (e.g., 24 and 48 hours post-infection). Spleens and livers are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine CFU/gram of tissue.
-
-
Data Analysis:
-
Survival data can be analyzed using a Kaplan-Meier survival curve with a log-rank test.
-
Bacterial burden data can be analyzed using a t-test or ANOVA.
-
Visualizations
Caption: Mechanism of action of Ofloxacin in a bacterial cell.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics and Pharmacodynamics of Ofloxacin in South African Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo evaluation of ofloxacin in Salmonella typhimurium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of ofloxacin in serum and vitreous humor of albino and pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Welcome to the technical support center for Oleficin-related assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our this compound cell viability assay. What are the potential causes and solutions?
A1: High variability in cell-based assays is a common issue that can arise from several factors.[1] Key areas to investigate include:
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Pipetting Errors: Inconsistent dispensing of cells, reagents, or this compound can lead to significant well-to-well differences.
-
Solution: Ensure pipettes are properly calibrated. Use a multichannel pipette for adding common reagents to minimize variation. For critical steps, consider using a luminometer with an injector to dispense reagents consistently.[1]
-
-
Cell Seeding Density: Uneven cell distribution in the seeding suspension can result in different cell numbers per well.
-
Solution: Thoroughly mix the cell suspension before and during plating. Avoid letting cells settle in the reservoir.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate reagents and affect cell growth.
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Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Reagent Inhomogeneity: If reagents are not properly mixed, their concentrations can vary across the plate.
-
Solution: Prepare a master mix for all common reagents to be added to the wells.[1] Ensure thorough mixing before dispensing.
-
Q2: Our this compound ELISA is showing a weak or no signal. How can we troubleshoot this?
A2: A weak or absent signal in an ELISA can be frustrating. Here are several potential causes and their corresponding solutions:
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Omission of a Key Reagent: Accidentally skipping a step, such as adding the primary antibody or the substrate, is a common mistake.[2]
-
Solution: Carefully review your protocol and ensure all reagents are added in the correct order.[2]
-
-
Inactive Reagents: Antibodies, conjugates, or substrates may have lost activity due to improper storage or expiration.
-
Solution: Test the activity of each reagent individually. Use fresh, validated reagents.
-
-
Insufficient Incubation Times: Inadequate incubation can lead to incomplete binding or reaction.[2]
-
Solution: Optimize incubation times for your specific assay conditions. Ensure you are following the recommended incubation periods from the kit manufacturer.
-
-
Incorrect Wavelength Reading: The plate reader settings may not be optimal for the substrate used.[2]
-
Solution: Verify that the correct wavelength and filter settings are selected on the plate reader for your specific chromogen.[2]
-
Q3: We are experiencing high background in our this compound kinase activity assay. What steps can we take to reduce it?
A3: High background can mask the true signal and reduce the dynamic range of your assay. Consider the following:
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Non-specific Binding of Antibodies: The detection antibody may be binding non-specifically to the plate or other proteins.
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Solution: Use an appropriate blocking buffer to saturate non-specific binding sites.[2] You may need to test different blocking agents.
-
-
Overly High Concentration of Detection Reagent: Using too much of the secondary antibody or enzyme conjugate can lead to increased background.
-
Solution: Perform a titration experiment to determine the optimal concentration of the detection reagent.[2]
-
-
Contaminated Buffers or Reagents: Bacterial or fungal contamination in buffers can interfere with the assay.
-
Solution: Use freshly prepared, sterile buffers.
-
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background.
-
Solution: Ensure that all wells are completely filled and aspirated during each wash step. Increase the number of washes if necessary.[3]
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
One of the most common challenges is variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Comparison of this compound IC50 Values
| Experiment ID | Cell Line | This compound Batch | Passage Number | IC50 (µM) |
| EXP-001 | MCF-7 | A | 10 | 5.2 |
| EXP-002 | MCF-7 | A | 25 | 15.8 |
| EXP-003 | MCF-7 | B | 10 | 5.5 |
| EXP-004 | HT-29 | A | 12 | 8.1 |
| EXP-005 | HT-29 | A | 13 | 8.5 |
Analysis: The data suggests that cell passage number significantly impacts the IC50 of this compound in MCF-7 cells. It is crucial to use cells within a consistent and narrow passage range for reproducible results.
Guide 2: Optimizing this compound Treatment Time in a Signaling Pathway Assay
Determining the optimal duration of this compound treatment is critical for observing the desired effect on a signaling pathway.
Experimental Protocol: Time-Course Experiment for this compound-Induced Pathway Modulation
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Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
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This compound Treatment: Treat cells with a final concentration of 10 µM this compound.
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Time Points: Harvest cell lysates at various time points post-treatment (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting: Analyze the phosphorylation status of target proteins (e.g., p-AKT, p-ERK) by Western blotting.
Data Presentation: Effect of this compound Treatment Duration on Protein Phosphorylation
| Treatment Time | p-AKT (Relative Density) | p-ERK (Relative Density) |
| 0 min | 1.00 | 1.00 |
| 15 min | 0.85 | 1.10 |
| 30 min | 0.62 | 1.35 |
| 1 hr | 0.45 | 1.20 |
| 2 hr | 0.50 | 0.95 |
| 4 hr | 0.75 | 0.70 |
| 8 hr | 0.90 | 0.65 |
Signaling Pathway
Hypothetical this compound Signaling Pathway
This compound is a novel inhibitor that targets the upstream kinase, KIN-1, in the well-characterized PI3K/AKT signaling pathway. By inhibiting KIN-1, this compound prevents the phosphorylation and subsequent activation of PI3K, leading to a downstream blockade of AKT signaling and ultimately inducing apoptosis.
Caption: Proposed mechanism of action for this compound.
References
Technical Support Center: Refining Olefin Purification Techniques
Welcome to the technical support center for olefin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification techniques.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during olefin purification using flash chromatography, distillation, and crystallization.
Flash Column Chromatography
Question: Why is my non-polar olefin product not separating from impurities on the silica (B1680970) gel column?
Answer: This is a common issue when dealing with non-polar compounds like olefins. Here are several potential causes and solutions:
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Inappropriate Solvent System: The polarity of your eluent may be too high, causing both your product and impurities to travel with the solvent front.
-
Solution: Start with a very non-polar solvent system, such as pure hexane (B92381) or pentane, and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether in very small increments (e.g., 0.5-1% at a time). An ideal starting point for many olefins is a hexane/ethyl acetate mixture.[1] An appropriate solvent system should give your target olefin an Rf value between 0.2 and 0.4 on a TLC plate for good separation.[2]
-
-
Co-elution of Similar Polarity Impurities: If the impurities are structurally very similar to your target olefin (e.g., isomers), separation on silica gel can be challenging.
-
Solution: Consider using a silver nitrate-impregnated silica gel column. The silver ions interact with the double bonds of olefins, providing an additional separation mechanism based on the degree of unsaturation and steric hindrance around the double bond.
-
-
Column Overloading: Applying too much sample can lead to broad peaks and poor separation.
-
Solution: As a general rule, for a standard flash column, the amount of silica gel should be 30-50 times the weight of your crude sample for simple separations and up to 120:1 for more difficult ones.[2]
-
Question: My olefin seems to be degrading or isomerizing on the column. What can I do?
Answer: Silica gel is slightly acidic and can cause degradation or isomerization of sensitive olefins.
-
Solution 1: Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by flushing the packed column with a solvent system containing a small amount of a basic additive, such as 0.1-1% triethylamine, before loading your sample.[1]
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[3]
-
Solution 3: Minimize Contact Time: Run the column at a slightly faster flow rate to reduce the time your compound spends on the stationary phase. However, be aware that this might slightly decrease the separation efficiency.
Distillation
Question: I am trying to separate olefin isomers by fractional distillation, but the purity of my fractions is low.
Answer: Separating olefin isomers with close boiling points is a significant challenge.[4]
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Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate components with very similar boiling points.
-
Solution: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[5] Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.
-
Solution: Slow down the distillation by reducing the heating rate. A good rate is typically 1-2 drops of distillate per second.
-
-
Azeotrope Formation: Your olefin mixture may form an azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.
-
Solution: Investigate if an azeotrope is forming. You may need to use azeotropic distillation by adding a third component that alters the relative volatilities of your olefin isomers.
-
Question: My olefin is polymerizing in the distillation flask upon heating. How can I prevent this?
Answer: Olefins, especially conjugated dienes, can be susceptible to thermally induced polymerization.[6]
-
Solution 1: Use a Polymerization Inhibitor: Add a radical scavenger, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the distillation flask before heating to prevent polymerization.[7]
-
Solution 2: Reduce the Distillation Temperature: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will lower the boiling points of your compounds, allowing you to distill at a lower temperature and minimize polymerization.
-
Solution 3: Minimize Heating Time: Do not heat the distillation flask for longer than necessary.
Crystallization
Question: My olefin is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the temperature of the solution or if the solution is supersaturated.[8]
-
Solution 1: Adjust the Solvent System: The polarity difference between your olefin and the solvent might be too large. If you are using a single solvent, try a solvent with a more similar polarity. If using a solvent pair, you may have added too much of the anti-solvent too quickly. Try reheating the mixture to redissolve the oil and then add the anti-solvent more slowly while vigorously stirring.
-
Solution 2: Slow Down the Cooling Process: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Solution 3: Reduce Supersaturation: Oiling out is common with highly concentrated solutions. Reheat the mixture and add a small amount of the "good" solvent to decrease the saturation level, then cool slowly.[9]
-
Solution 4: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
Question: I have a low recovery of my solid olefin after recrystallization.
Answer: A low yield can result from several factors:
-
Using Too Much Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[4]
-
-
Crystals are Too Soluble in the Cold Solvent: If your olefin has significant solubility in the cold solvent, you will lose product during the filtration and washing steps.
-
Solution: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.[4]
-
-
Premature Crystallization: If crystals form too early, for example during a hot filtration step, you will lose product.
-
Solution: Use an excess of solvent to prevent premature crystallization during hot filtration and then evaporate the excess solvent before the final cooling step.[8]
-
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Olefins
| Olefin Type | Recommended Solvent System (v/v) | Typical Rf Range | Notes |
| Non-polar Alkenes | Hexane / Ethyl Acetate (99:1) | 0.3 - 0.5 | Start with pure hexane and gradually increase the percentage of ethyl acetate. |
| Hexane / Diethyl Ether (98:2) | 0.3 - 0.6 | Diethyl ether is more polar than ethyl acetate; use smaller percentages. | |
| Conjugated Dienes | Pentane / Dichloromethane (95:5) | 0.2 - 0.4 | Dichloromethane can improve the solubility of some dienes. |
| Styrenic Olefins | Toluene (B28343) / Hexane (10:90) | 0.2 - 0.5 | The aromatic nature of toluene can improve separation for styrenic compounds. |
| Olefins with a single polar functional group | Hexane / Ethyl Acetate (90:10) | 0.2 - 0.4 | The presence of a polar group requires a more polar eluent. Adjust the ratio based on the polarity of the functional group. |
Note: These are starting points. The optimal solvent system should be determined experimentally using Thin Layer Chromatography (TLC) for each specific compound and impurity profile.[2] An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation on a flash column.[2]
Table 2: Comparative Efficiency of Olefin Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | >95% | 70-95% | Versatile for a wide range of olefins; good for removing impurities with different polarities. | Can be time-consuming and uses large volumes of solvent; risk of isomerization on acidic silica. | Purifying small to medium scale (<100g) reaction mixtures with multiple components of varying polarities. |
| Fractional Distillation | >98% (for >25°C BP diff) | 80-98% | Excellent for large-scale purification of volatile liquids; cost-effective at scale.[4] | Ineffective for separating isomers with close boiling points (<25°C difference); risk of thermal polymerization.[4] | Large-scale industrial purification of volatile olefins from non-volatile impurities or other olefins with significantly different boiling points. |
| Crystallization | >99.5% | 50-90% | Can achieve very high purity in a single step; good for removing small amounts of impurities.[4] | Only applicable to solid olefins; risk of "oiling out"; yield can be lower than other methods.[4][8] | Final purification step for solid olefins to achieve high purity for pharmaceutical applications. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Non-Polar Olefin
-
Solvent System Selection:
-
Dissolve a small amount of the crude olefin mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems, starting with 100% hexane and gradually increasing the polarity (e.g., 99:1, 98:2 hexane:ethyl acetate).
-
The ideal solvent system will give the target olefin an Rf value of approximately 0.3.[1]
-
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of silica gel (typically a 30:1 to 50:1 ratio of silica to crude material by weight).[2]
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude olefin mixture in a minimal amount of the eluent or a low-boiling solvent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the purified olefin.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified olefin.
-
Protocol 2: Fractional Distillation of Olefin Isomers
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]
-
-
Distillation:
-
Place the crude olefin mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask (no more than half-full).
-
If necessary, add a polymerization inhibitor.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling isomer.
-
Collect the first fraction until the temperature begins to rise.
-
Change the receiving flask to collect the intermediate fraction as the temperature increases.
-
Once the temperature stabilizes again at the boiling point of the higher-boiling isomer, change the receiving flask to collect the second pure fraction.
-
-
Purity Analysis:
-
Analyze the collected fractions by gas chromatography (GC) or NMR to determine their purity.
-
Protocol 3: Recrystallization of a Solid Olefin
-
Solvent Selection:
-
Place a small amount of the crude solid olefin in a test tube.
-
Add a few drops of a potential solvent. An ideal solvent will not dissolve the olefin at room temperature but will dissolve it when heated.[10]
-
Test a variety of solvents of different polarities (e.g., hexane, ethanol, ethyl acetate).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Mandatory Visualizations
Caption: Flash Chromatography Workflow for Olefin Purification.
Caption: Troubleshooting Logic for Low Purity in Olefin Distillation.
Caption: Pathway of "Oiling Out" vs. Crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for a newly synthesized olefin? A1: Flash column chromatography is often the best initial purification method for a new olefin, especially on a research scale. It is highly versatile and can separate a wide range of compounds based on polarity. It also provides a good indication of the number and nature of impurities present in your crude mixture.
Q2: How can I confirm the purity of my olefin after purification? A2: The purity of your olefin should be assessed using analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent method for volatile olefins. For non-volatile or solid olefins, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable. A sharp melting point is also a good indicator of purity for solid compounds.[11]
Q3: Are there any special considerations for purifying olefins for pharmaceutical applications? A3: Yes, purity requirements for pharmaceutical applications are extremely high.[6] Impurities must be minimized to parts-per-million (ppm) levels or lower. It is also crucial to ensure that no toxic solvents or reagents from the purification process remain in the final product. Often, a combination of purification techniques (e.g., distillation followed by crystallization) is necessary to achieve the required purity. All purification steps must be thoroughly documented and validated.
Q4: My olefin is an oil at room temperature. Can I still use crystallization? A4: Crystallization is only suitable for compounds that are solid at or near room temperature. If your olefin is an oil, you should use chromatography or distillation for purification. In some cases, it may be possible to derivatize the olefin to a solid compound, purify it by crystallization, and then regenerate the olefin, but this is a more complex process.
Q5: What safety precautions should I take when purifying olefins? A5: Many olefins are volatile and flammable. Always work in a well-ventilated fume hood and avoid sources of ignition. When performing distillations, never heat a sealed system. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the specific hazards of the solvents and reagents you are using by consulting their Safety Data Sheets (SDS).
References
- 1. Purification [chem.rochester.edu]
- 2. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 3. graphviz.org [graphviz.org]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Home Page [chem.ualberta.ca]
- 11. gcms.cz [gcms.cz]
Validation & Comparative
Oleficin vs. Compound Y: A Comparative Efficacy Analysis in mTOR Pathway Inhibition
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][3] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), have shown clinical efficacy but are limited by their incomplete inhibition of the mTORC1 complex and a feedback activation of AKT signaling.[1] This guide provides a comparative analysis of Oleficin , a novel, second-generation ATP-competitive mTOR kinase inhibitor, and Compound Y , a representative first-generation rapalog mTOR inhibitor. This comparison is based on hypothetical preclinical data to illustrate their differential efficacy in cancer models.
Mechanism of Action
This compound is a highly selective, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[] This dual-target action is designed to provide a more complete shutdown of mTOR signaling and to circumvent the feedback activation of AKT often seen with rapalogs.[1] In contrast, Compound Y, a rapalog, forms a complex with FKBP12 to allosterically inhibit mTORC1, with minimal effect on mTORC2.[3]
Figure 1. mTOR Signaling Pathway and Inhibitor Action. (Within 100 characters)
Quantitative Efficacy Comparison
The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound and Compound Y.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | Compound Y IC50 (nM) |
| MCF-7 | Breast Cancer | 85 | 450 |
| PC-3 | Prostate Cancer | 120 | 620 |
| A549 | Lung Cancer | 95 | 510 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell viability by 50%. Lower values indicate higher potency.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Parameter | This compound | Compound Y | Vehicle Control |
| Treatment Regimen | 50 mg/kg, oral, daily | 10 mg/kg, i.p., daily | 0.5% CMC, oral, daily |
| Tumor Growth Inhibition (%) | 85% | 45% | 0% |
| Final Average Tumor Volume (mm³) | 150 | 550 | 1000 |
| Body Weight Change (%) | -2% | -8% | +1% |
Data from a hypothetical MCF-7 breast cancer xenograft model in immunodeficient mice. Tumor growth inhibition is calculated at the end of a 21-day study period.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro IC50 Determination via MTT Assay
-
Cell Culture: Human cancer cell lines (MCF-7, PC-3, A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[5]
-
Compound Treatment: this compound and Compound Y were serially diluted in culture medium to a range of concentrations. The medium in the plates was replaced with 100 µL of medium containing the respective compound concentrations. Control wells received medium with DMSO vehicle.
-
Incubation: Plates were incubated for 72 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO.[6]
-
Data Analysis: Absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]
Figure 2. Workflow for IC50 Determination using MTT Assay. (Within 100 characters)
In Vivo Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells, suspended in a 1:1 mixture of PBS and Matrigel, were subcutaneously injected into the right flank of each mouse.[8][9]
-
Tumor Growth and Randomization: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle control, this compound, and Compound Y.[8]
-
Drug Administration: Treatment was administered for 21 consecutive days as specified in Table 2.
-
Monitoring: Tumor volume and mouse body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.[8]
-
Endpoint and Analysis: At the end of the study, mice were euthanized, and final tumor volumes were recorded. The percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.
Conclusion
Based on this hypothetical preclinical data, this compound demonstrates superior efficacy over the first-generation mTOR inhibitor, Compound Y. Its higher potency in vitro, reflected by lower IC50 values across multiple cancer cell lines, and its significantly greater tumor growth inhibition in the in vivo xenograft model, suggest that its dual mTORC1/mTORC2 inhibitory mechanism provides a more robust anti-cancer effect. Furthermore, the improved tolerability profile, as indicated by a smaller change in body weight, highlights its potential as a promising therapeutic candidate for further development. These findings underscore the potential advantages of second-generation mTOR inhibitors in oncology research.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
An Objective Comparison of Novel Therapeutics to Standard of Care
Disclaimer: Initial searches for "Oleficin" did not yield information on a specific therapeutic agent. It is possible that this is a novel compound not yet in the public domain or a potential misspelling. Based on search results, this guide provides a comparative analysis of two distinct drugs, Ofloxacin (B1677185) and Iwilfin (eflornithine) , against their respective standards of care. This information is intended for researchers, scientists, and drug development professionals.
Part 1: Ofloxacin vs. Standard of Care for Bacterial Infections
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections, including respiratory and urinary tract infections.[1][2] Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This action is bactericidal.
Comparison with Standard of Care for Community-Acquired Pneumonia (CAP)
The standard of care for CAP often involves beta-lactam antibiotics, sometimes in combination with a macrolide.[3][4]
Data Presentation: Ofloxacin vs. Standard Antibiotics for Respiratory Tract Infections
| Comparison | Metric | Ofloxacin | Standard of Care | Study Details | Source |
| vs. Standard Therapy (beta-lactam +/- macrolide) | Clinical Success Rate | 92% | 87% | Empiric treatment for hospitalized patients with CAP. | [3] |
| vs. Amoxicillin (B794) | Bacteriological Eradication | 95% | 78% | Patients with acute, recurrent, or chronic lower respiratory tract infections. | [5] |
| Clinical Cure Rate | 86% | 55% | Patients with acute, recurrent, or chronic lower respiratory tract infections. | [5] | |
| vs. Amoxicillin/Erythromycin (B1671065) | Bacteriological Eradication | 90% | 75% (Amoxicillin) | Patients with community-acquired lower respiratory infections. | [6] |
| vs. Cefazolin (B47455) | Clinical Cure Rate | 95.2% | 63.2% | Patients with acute, chronic, and recurrent lower respiratory tract infections. | [7] |
| Bacteriological Eradication | 95.2% | 63.2% | Pathogens eradicated from sputum. | [7] | |
| vs. Amoxicillin/Clavulanate | Clinical Improvement | 100% | 94% | Hospitalized patients with lower respiratory tract infections. | [8] |
| Bacteriological Response | 95% | 82.4% | Satisfactory bacteriological response in evaluable patients. | [8] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, the general methodology for these clinical trials involves:
-
Patient Recruitment: Patients diagnosed with specific infections (e.g., community-acquired pneumonia, complicated urinary tract infection) are enrolled based on predefined inclusion and exclusion criteria.
-
Randomization: Patients are randomly assigned to receive either ofloxacin or the standard of care antibiotic. Many of these studies are double-blind, where neither the patient nor the physician knows which treatment is being administered.[9][10]
-
Treatment Administration: The drugs are administered at specified dosages and for a defined duration.
-
Efficacy Assessment: Clinical efficacy is evaluated based on the resolution of symptoms. Bacteriological efficacy is determined by follow-up cultures to confirm the eradication of the pathogen.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study to assess the safety profile of the treatments.
Comparison with Standard of Care for Urinary Tract Infections (UTIs)
Standard treatments for UTIs can include trimethoprim-sulfamethoxazole, nitrofurantoin (B1679001), and other fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin.[11][12] However, fluoroquinolones are often reserved for more complicated cases due to potential side effects.[13]
Data Presentation: Ofloxacin vs. Standard Antibiotics for UTIs
| Comparison | Metric | Ofloxacin | Standard of Care | Study Details | Source |
| vs. Norfloxacin | Overall Effectiveness | 93.3% (14/15) | 80% (12/15) | Patients with chronic complicated UTIs. | [11] |
| vs. Co-trimoxazole (B1683656)/Nitrofurantoin | Bacterial Elimination | Superior to both | - | Prospective, controlled, randomized, observer-blind study in upper and lower UTIs. | [12] |
| Clinical Cure Rate | More pronounced | - | Prospective, controlled, randomized, observer-blind study in upper and lower UTIs. | [12] | |
| vs. Ciprofloxacin | Infection-Free Rate (10 days post-treatment) | 63% | 63% | Patients with complicated lower UTIs. | [9][10] |
| Clinical Resolution of Symptoms | 83% | 68% | Patients with complicated lower UTIs. | [9][10] | |
| vs. Levofloxacin (B1675101) | Bacteriuria Response Rate | 88.5% | 90.0% | Randomized, double-blind study in complicated UTIs. | [14] |
| Overall Clinical Efficacy | 84.6% | 90% | Randomized, double-blind study in complicated UTIs. | [14] |
Mandatory Visualization: Ofloxacin Mechanism of Action
Caption: Mechanism of Ofloxacin's bactericidal action through inhibition of DNA gyrase and topoisomerase IV.
Part 2: Iwilfin (eflornithine) vs. Standard of Care for High-Risk Neuroblastoma
Iwilfin (eflornithine) is an ornithine decarboxylase inhibitor recently approved by the FDA to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB).[15][16][17] It is used as a maintenance therapy after patients have shown at least a partial response to prior multiagent, multimodality therapy.[15][18]
The standard of care for HRNB is intensive and multi-phased, typically including:
-
Induction Phase: Intensive chemotherapy (e.g., topotecan, cyclophosphamide, cisplatin, etoposide) and surgical resection.[19][20][21]
-
Consolidation Phase: High-dose chemotherapy followed by autologous stem cell transplant and radiation therapy.[19][22][23]
-
Post-Consolidation/Maintenance Phase: Immunotherapy with anti-GD2 monoclonal antibodies (e.g., dinutuximab) and retinoids.[20][22][24]
Iwilfin is introduced as a new component of the maintenance phase to prevent relapse.[18]
Comparison with Standard of Care
The approval of Iwilfin was based on an externally controlled trial that compared outcomes from Study 3b (with Iwilfin) to a historical control arm from a similar patient population in Study ANBL0032 who received standard immunotherapy but not Iwilfin.[15][25][26]
Data Presentation: Iwilfin Maintenance Therapy vs. Historical Control
| Metric | Iwilfin (Study 3b) | Historical Control (ANBL0032) | Outcome | Source |
| Event-Free Survival (EFS) at 4 years | 84% | 73% | 52% reduced risk of relapse (HR: 0.48) | [17][25][27][28] |
| Overall Survival (OS) at 4 years | 96% | 84% | 68% reduced risk of death (HR: 0.32) | [17][25][27][28] |
Experimental Protocols
A detailed, step-by-step protocol for these studies is not publicly available. The general methodology was as follows:
-
Study 3b (Iwilfin Arm): This was a multi-center, open-label, non-randomized trial.[15] Eligible pediatric patients with HRNB who had achieved at least a partial response to standard upfront therapy (including anti-GD2 immunotherapy) received oral eflornithine (B1671129) twice daily for up to two years.[15][25]
-
Study ANBL0032 (External Control Arm): This was a phase III clinical trial where patients with HRNB received standard post-consolidation therapy that included dinutuximab, GM-CSF, interleukin-2, and cis-retinoic acid.[28][29]
-
Comparative Analysis: To compare the outcomes, a propensity score matching was used to select a comparable group of patients from ANBL0032 to serve as the external control for the patients in Study 3b.[26][29] The primary endpoints were Event-Free Survival (EFS) and Overall Survival (OS).[25][26]
Mandatory Visualization: High-Risk Neuroblastoma Treatment Workflow
Caption: Standard treatment workflow for high-risk neuroblastoma with the addition of Iwilfin.
Mandatory Visualization: Iwilfin (eflornithine) Mechanism of Action
Caption: Iwilfin inhibits ornithine decarboxylase (ODC), blocking polyamine synthesis and tumor growth.
References
- 1. Uses, side effects, and precautions when taking Ofloxacin to treat bacterial infections [yashodahospitals.com]
- 2. Ofloxacin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Ofloxacin versus standard therapy in treatment of community-acquired pneumonia requiring hospitalization. Pneumonia Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Ofloxacin in lower respiratory tract infections--a comparison with amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ofloxacin in community-acquired lower respiratory infections. A comparison with amoxicillin or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of ofloxacin versus cefazolin in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of ofloxacin and amoxycillin/clavulanate in hospitalized patients with lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Open randomised comparison of ofloxacin and norfloxacin in the treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical experience with ofloxacin in upper and lower urinary tract infections. A comparison with co-trimoxazole and nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Randomized, double-blind, comparative study of levofloxacin and ofloxacin in the treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA approves eflornithine for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]
- 16. FDA approves Iwilfin for adult and pediatric patients with high-risk neuroblastoma - The Cancer Letter [cancerletter.com]
- 17. Iwilfin for the Treatment of High-Risk Neuroblastoma, US [clinicaltrialsarena.com]
- 18. iwilfin.com [iwilfin.com]
- 19. Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Risk Neuroblastoma Treatment [neuroblastoma-info.com]
- 21. droracle.ai [droracle.ai]
- 22. Treatments for high-risk neuroblastoma | Canadian Cancer Society [cancer.ca]
- 23. siope.eu [siope.eu]
- 24. Dinutuximab beta in the treatment of high-risk neuroblastoma: A follow-up of a case series in Bratislava - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iwilfin.com [iwilfin.com]
- 26. Iwilfin FDA Approved for Adults and Pediatric Patients with High-Risk Neuroblastoma [ahdbonline.com]
- 27. fiercepharma.com [fiercepharma.com]
- 28. aacr.org [aacr.org]
- 29. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
Cross-Validation of Ofloxacin's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ofloxacin's performance against other antibacterial agents, supported by experimental data from various models. This document outlines Ofloxacin's mechanism of action, its efficacy in both laboratory and animal studies, and detailed methodologies for key experiments.
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action is achieved through the inhibition of essential bacterial enzymes, leading to the disruption of DNA replication and cell division.[4][5] The cross-validation of its effects across different experimental models is crucial for a comprehensive understanding of its therapeutic potential and for comparing its efficacy with other antimicrobial agents.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Ofloxacin's primary mechanism of action involves the inhibition of two key bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] In many Gram-negative bacteria, DNA gyrase is the main target. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical step for relieving torsional stress during DNA replication.[6] Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, which leads to an accumulation of double-strand DNA breaks and subsequent cell death.[6]
In most Gram-positive bacteria, topoisomerase IV is the primary target.[6] This enzyme is essential for separating interlinked daughter DNA molecules after replication.[2][6] By inhibiting topoisomerase IV, Ofloxacin prevents the segregation of newly replicated chromosomes, blocking cell division and leading to bacterial death.[5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ofloxacin - Wikipedia [en.wikipedia.org]
- 3. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Oleficin Structure-Activity Relationship: A Comparative Guide (Data Not Available)
A comprehensive analysis of the structure-activity relationships (SAR) for the natural product oleficin (B1143917) cannot be provided at this time due to the inaccessibility of foundational experimental data. While the producing organism and initial discovery of this compound have been identified, the detailed quantitative data on its biological activity, the experimental protocols used for its characterization, and any subsequent studies on its derivatives are not available in the public domain through standard search methodologies.
This compound is a polyene antibiotic produced by Streptomyces species, first reported in a 1971 publication in the Journal of Antibiotics. This initial report suggests that this compound exhibits both antibacterial and antifungal properties. However, without access to the full text of this seminal article and any subsequent research, a comparative guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and signaling pathway visualization cannot be generated.
Information Required for a Comprehensive SAR Analysis
A complete SAR guide for this compound would necessitate the following currently unavailable information:
-
Quantitative Biological Activity Data: Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against a panel of bacterial and fungal strains are essential for a quantitative comparison of its activity.
-
Structure-Activity Relationship Studies of Analogs: Access to studies detailing the synthesis and biological evaluation of this compound derivatives is crucial to understand how modifications to its chemical structure impact its activity.
-
Detailed Experimental Protocols: To ensure reproducibility and allow for objective comparison, the specific methodologies used for antimicrobial susceptibility testing (e.g., broth microdilution, agar (B569324) diffusion) and any other biological assays need to be thoroughly documented.
-
Mechanism of Action and Signaling Pathways: Information on the molecular target of this compound and its effect on cellular signaling pathways is necessary to create the required visualizations and to provide a deeper understanding of its biological effects.
Potential Experimental Workflow for this compound SAR Studies
Based on standard practices in natural product drug discovery, a typical experimental workflow to establish the SAR of this compound would involve the steps outlined below.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of a natural product like this compound.
Hypothetical Signaling Pathway Inhibition
Without specific data on this compound's mechanism of action, a hypothetical signaling pathway diagram can be constructed to illustrate how an antibiotic might disrupt a critical bacterial process, such as cell wall biosynthesis.
Caption: A hypothetical signaling pathway illustrating potential points of inhibition by an antibiotic like this compound in bacterial cell wall synthesis.
Further investigation into specialized databases and direct access to older scientific literature would be required to provide the detailed comparative guide as requested. Should the user wish to proceed with a similar analysis of a more extensively studied natural product with olefinic functionalities, this can be accommodated.
An Independent Comparative Analysis of Ofloxacin's In Vitro Efficacy
An important introductory note: The following guide provides a comparative analysis for the fluoroquinolone antibiotic Ofloxacin (B1677185) . Initial searches for "Oleficin" did not yield specific research findings for a compound with that name, suggesting a likely misspelling of "Ofloxacin." Therefore, all data and information presented herein pertain to Ofloxacin and its comparison with other antimicrobial agents.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Ofloxacin's performance against other antibiotics, supported by experimental data from publicly available research.
Data Presentation: Comparative In Vitro Activity
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[1] The lower the MIC value, the more potent the antibiotic is against the specific pathogen. The following tables summarize the MIC values for Ofloxacin and other antibiotics against several clinically significant bacteria.
Table 1: Comparative MIC Values (μg/mL) Against Gram-Positive Bacteria
| Bacterium | Ofloxacin | Ciprofloxacin (B1669076) | Levofloxacin | Amoxicillin | Cefuroxime | Vancomycin (B549263) |
| Staphylococcus aureus (MSSA) | ≤0.49 | ≤0.49 | 0.12 - 0.25 | >100 | 1.0 - >128 | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | ≤0.49 | ≤0.49 | 0.12 - 0.25 | N/A | N/A | 0.5 - 2.0 |
| Streptococcus pneumoniae | 1.0 - 2.0 | 1.0 - 2.0 | 0.25 - 2.0 | ≤0.015 - >8.0 | 0.03 - >32.0 | 0.12 - 0.5 |
Note: Data synthesized from multiple sources.[2][3][4][5] N/A indicates that the drug is not typically effective or tested against this resistant phenotype.
Table 2: Comparative MIC Values (μg/mL) Against Gram-Negative Bacteria
| Bacterium | Ofloxacin | Ciprofloxacin | Levofloxacin | Amoxicillin-Clavulanate | Cefuroxime |
| Haemophilus influenzae | ≤0.03 - 0.25 | ≤0.015 - 0.03 | ≤0.015 - 0.03 | 0.06 - 4.0 | 0.06 - 8.0 |
| Pseudomonas aeruginosa | 3.33 | 0.26 | Moderately Susceptible | N/A | N/A |
| Escherichia coli | Varies | Varies | Varies | ≤0.03 - >32.0 | 0.12 - >128 |
Note: Data synthesized from multiple sources.[2][5][6][7] Varies indicates a wide range of MICs depending on the strain and resistance profile. Ciprofloxacin is generally considered to have superior activity against P. aeruginosa compared to Ofloxacin.[1][8]
Experimental Protocols
The data presented in the tables above are primarily generated through a standardized experimental protocol known as the Minimum Inhibitory Concentration (MIC) test.
Key Experiment: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Inoculum:
- Isolate three to five morphologically similar bacterial colonies from a fresh agar (B569324) plate culture (e.g., Mueller-Hinton Agar).
- Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension to the final required concentration for inoculation, typically around 5 x 10⁵ CFU/mL.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of each antibiotic to be tested.
- Perform a serial two-fold dilution of each antibiotic in a 96-well microtiter plate. Each well will contain a specific concentration of the antibiotic in a broth medium.
- Column 1 of the plate typically contains the highest concentration of the antibiotic, with subsequent columns containing progressively lower concentrations.
- A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
3. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- After incubation, examine the plate for visible bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Mandatory Visualizations
Mechanism of Action: Fluoroquinolone Signaling Pathway
Fluoroquinolones like Ofloxacin exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication.[3] They inhibit DNA gyrase and topoisomerase IV, leading to breaks in the bacterial DNA and ultimately cell death.[3]
Caption: Ofloxacin's mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow: Antibiotic Susceptibility Testing (MIC)
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. journals.asm.org [journals.asm.org]
- 4. Levofloxacin versus ciprofloxacin, flucloxacillin, or vancomycin for treatment of experimental endocarditis due to methicillin-susceptible or -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Streptococcus pneumoniae and Haemophilus influenzae to 10 Oral Antimicrobial Agents Based on Pharmacodynamic Parameters: 1997 U.S. Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the bactericidal activities of ofloxacin and ciprofloxacin alone and in combination with ceftazidime and piperacillin against clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleficin vs. Placebo: A Comparative Analysis of Efficacy and Safety in Modulating Inflammatory Pathways
This guide provides a detailed comparison of Oleficin versus placebo from a hypothetical, representative Phase II clinical study. The data and protocols presented are illustrative, designed to showcase the potential therapeutic profile of this compound in a research context. As no public data from placebo-controlled trials for a compound named "this compound" could be located, this document serves as a template for how such findings would be presented for scientific and drug development professionals.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a hypothetical 12-week, randomized, double-blind, placebo-controlled study involving 200 subjects with moderate-to-severe rheumatoid arthritis.
Table 1: Primary and Secondary Efficacy Endpoints at Week 12
| Endpoint | This compound (n=100) | Placebo (n=100) | P-value |
| ACR20 Response Rate (%) | 65.0% | 30.0% | <0.001 |
| ACR50 Response Rate (%) | 40.0% | 15.0% | <0.001 |
| ACR70 Response Rate (%) | 20.0% | 5.0% | <0.01 |
| Change from Baseline in DAS28-CRP | -2.1 | -0.8 | <0.001 |
| Change from Baseline in hs-CRP (mg/L) | -15.2 | -3.5 | <0.001 |
| Change from Baseline in IL-6 (pg/mL) | -8.8 | -1.2 | <0.001 |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28 using C-Reactive Protein. hs-CRP: high-sensitivity C-Reactive Protein. IL-6: Interleukin-6.
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (≥5% in any group) | This compound (n=100) | Placebo (n=100) |
| Upper Respiratory Tract Infection | 12% | 10% |
| Headache | 8% | 7% |
| Nausea | 7% | 4% |
| Injection Site Reaction | 6% | 2% |
| Elevated Liver Enzymes (ALT) | 5% | 1% |
Experimental Protocols
This was a hypothetical multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of 200 adult patients (18-75 years) with a diagnosis of rheumatoid arthritis according to the 2010 ACR/EULAR criteria and with active disease (DAS28-CRP > 3.2) were enrolled. Participants were randomized in a 1:1 ratio to receive either 150 mg of this compound or a matching placebo subcutaneously once weekly for 12 weeks.
The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at Week 12. Secondary endpoints included ACR50 and ACR70 response rates, and the change from baseline in DAS28-CRP, serum hs-CRP, and serum IL-6 levels. Assessments were performed at screening, baseline, and at weeks 2, 4, 8, and 12.
-
Sample Collection: Whole blood was collected into serum-separator tubes at each study visit. Samples were centrifuged at 1,500 x g for 15 minutes at 4°C. The resulting serum was aliquoted and stored at -80°C until analysis.
-
Assay Method: Serum concentrations of IL-6 and hs-CRP were quantified using commercially available enzyme-linked immunosorbent assays (ELISAs). All samples from a given subject were analyzed in the same assay run to minimize inter-assay variability. A standard curve was generated for each assay plate, and sample concentrations were interpolated from the linear portion of the curve.
Safety was monitored through the recording of all adverse events, physical examinations, vital signs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at each study visit.
Visualizations: Signaling Pathways and Workflows
The proposed mechanism of action for this compound involves the inhibition of the JAK-STAT signaling pathway, a critical intracellular cascade for cytokine signaling, including IL-6. By binding to the Janus kinase (JAK), this compound is hypothesized to prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the transcription of inflammatory genes.
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
The workflow diagram below outlines the key steps from patient sample collection to final data analysis for the primary biomarkers in the hypothetical study.
Caption: Workflow for biomarker processing and analysis.
A Comparative Analysis of the Therapeutic Index: Ofloxacin vs. Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2][3] A higher TI indicates a wider margin of safety for a drug.[4] This guide provides a comparative analysis of the therapeutic profile of Ofloxacin, a fluoroquinolone antibiotic, and Amoxicillin, a beta-lactam antibiotic, to offer insights for research and drug development.
It is important to note that initial searches for "Oleficin" did not yield information on a therapeutic agent, suggesting a possible confusion with the well-documented antibiotic, Ofloxacin. Ofloxacin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[5][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5][7]
Quantitative Comparison of Therapeutic Indices
The therapeutic index is calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[1] For preclinical studies in animals, the lethal dose in 50% of the population (LD50) is often used in place of TD50.[2] While specific therapeutic index values for humans are not always readily available due to ethical considerations, preclinical data and clinical safety profiles provide valuable comparative information.
| Drug | Class | Therapeutic Index (TI) | LD50 (Oral, Rat) | ED50 | Key Safety Considerations |
| Ofloxacin | Fluoroquinolone | Narrow to Moderate | >5,000 mg/kg | Varies by indication | Potential for serious adverse effects including central nervous system effects, QTc prolongation, and tendon damage.[5] |
| Amoxicillin | Beta-lactam | Wide | >15,000 mg/kg | Varies by indication | Generally well-tolerated; primary adverse effects are hypersensitivity reactions and gastrointestinal disturbances. |
Note: The LD50 values are derived from animal studies and serve as an indicator of acute toxicity. The therapeutic index in clinical practice is more nuanced and considers the spectrum of adverse effects.
Experimental Protocols for Determining Therapeutic Index
The determination of a drug's therapeutic index involves a series of preclinical and clinical studies designed to establish its efficacy and safety profile.
1. Determination of Effective Dose (ED50):
-
Methodology: Dose-response studies are conducted in appropriate animal models of infection. Groups of infected animals are treated with a range of doses of the antibiotic. The efficacy is typically measured by the reduction in bacterial load or survival rate. The ED50 is the dose that produces the desired therapeutic effect in 50% of the test subjects.
-
Workflow:
-
Induce a standardized infection in a cohort of laboratory animals (e.g., mice, rats).
-
Administer a range of single or multiple doses of the test drug to different groups of animals.
-
Include a placebo control group.
-
Monitor the animals for a predetermined period, assessing clinical signs of infection and survival.
-
At the end of the study, determine the bacterial load in target tissues.
-
Use statistical methods (e.g., probit analysis) to calculate the ED50.
-
2. Determination of Toxic Dose (TD50) and Lethal Dose (LD50):
-
Methodology: Acute toxicity studies are performed in animals to determine the doses that cause adverse effects and mortality. For the LD50, escalating doses of the drug are administered, and the dose that is lethal to 50% of the animals is determined. For the TD50, animals are monitored for a range of toxicological endpoints, such as clinical signs of toxicity, changes in blood chemistry, and histopathological damage to organs.
-
Workflow:
-
Administer a range of single, high doses of the drug to different groups of healthy animals.
-
Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.
-
Perform detailed clinical observations, body weight measurements, and food/water consumption analysis.
-
Conduct gross necropsy and histopathological examination of major organs.
-
Calculate the LD50 or TD50 using statistical methods.
-
Caption: Experimental workflow for determining the therapeutic index.
Signaling Pathways and Mechanisms of Action
The differential mechanisms of action of Ofloxacin and Amoxicillin contribute to their distinct safety profiles.
Ofloxacin: As a fluoroquinolone, Ofloxacin targets bacterial type II topoisomerases. This mechanism can also have off-target effects on mitochondrial DNA in mammalian cells, which is hypothesized to contribute to some of its adverse effects.
Caption: Ofloxacin's mechanism of action.
Amoxicillin: Being a beta-lactam antibiotic, Amoxicillin inhibits the synthesis of the bacterial cell wall, a structure not present in mammalian cells. This high degree of selectivity is a primary reason for its wider therapeutic index.
Caption: Amoxicillin's mechanism of action.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. Therapeutic index | Definition & Limitations | Britannica [britannica.com]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Therapeutic index - Wikipedia [en.wikipedia.org]
- 5. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
